molecular formula C15H11BrCl2N2O4S B1680031 RPR104632 CAS No. 154106-92-0

RPR104632

Katalognummer: B1680031
CAS-Nummer: 154106-92-0
Molekulargewicht: 466.1 g/mol
InChI-Schlüssel: HNXXFIJGNAGRFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXFIJGNAGRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934929
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154106-92-0
Record name Rpr 104632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154106920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unable to Retrieve Information for RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the mechanism of action, pharmacology, and clinical data related to "RPR104632" has yielded no specific results. This identifier does not correspond to any publicly available information on a therapeutic agent or research compound.

Subsequent searches for alternative naming conventions, such as "RPR 104632" and "RPR-104632," also failed to produce any relevant data. The search results were limited to unrelated commercial products and clinical trials for distinctly different substances.

This lack of information suggests that "this compound" may be one of the following:

  • An internal, preclinical, or early-stage development code that has not yet been disclosed in public forums or scientific literature.

  • A misidentified or misspelled compound name.

  • A discontinued project for which public data is no longer available.

Without any foundational information about the compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. Further clarification on the identity of the compound is necessary to proceed.

RPR104632: An In-Depth Technical Guide on its NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR104632, also known as Lanicemine (AZD6765), is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental methodologies, and the key signaling pathways involved in its neuroprotective effects. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.

Introduction

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. This compound emerged as a promising neuroprotective agent by selectively antagonizing the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby modulating its activity without complete channel blockade. This targeted approach offered the potential for therapeutic intervention with a reduced side-effect profile compared to other classes of NMDA receptor antagonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound

RadioligandPreparationParameterValueReference
[³H]5,7-dichlorokynurenic acidRat cerebral cortexKᵢ4.9 nM[1]

Table 2: Functional Antagonism of this compound

AssayPreparationParameterValueReference
NMDA-evoked cGMP increaseNeonatal rat cerebellar slicesIC₅₀890 nM[1]
[³H]TCP binding (in the presence of NMDA)Rat cerebral cortexIC₅₀55 nM[1]

Table 3: Stereoselectivity of this compound

IsomerPotency ComparisonReference
(-)-isomer500-fold more potent than the (+)-isomer[1]

Mechanism of Action

This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, it requires the binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, typically glycine or D-serine (to the GluN1 subunit). By competitively inhibiting the binding of glycine, this compound reduces the probability of the NMDA receptor channel opening in response to glutamate, thereby attenuating excessive calcium (Ca²⁺) influx and mitigating excitotoxic neuronal damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Glycine Site Affinity

This protocol describes the determination of this compound's binding affinity for the NMDA receptor glycine site using [³H]5,7-dichlorokynurenic acid, a known high-affinity glycine site antagonist.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Rat cerebral cortex dissection prep2 Homogenization in ice-cold buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension and washing prep3->prep4 assay1 Incubation of membranes with [³H]5,7-dichlorokynurenic acid and varying concentrations of this compound prep4->assay1 assay2 Separation of bound and free radioligand (e.g., rapid filtration) assay1->assay2 assay3 Quantification of bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generation of competition curves assay3->analysis1 analysis2 Calculation of IC₅₀ value analysis1->analysis2 analysis3 Conversion to Kᵢ value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Cerebral cortices from adult rats are dissected on ice and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

    • The resulting pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated in a final assay volume containing a fixed concentration of [³H]5,7-dichlorokynurenic acid and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled glycine site ligand (e.g., glycine or unlabeled 5,7-dichlorokynurenic acid).

    • The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

  • Separation and Quantification:

    • The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding at each concentration of this compound is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration to generate a competition curve.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cGMP Assay in Cerebellar Slices

This protocol outlines the measurement of this compound's ability to inhibit the NMDA-induced increase in cyclic guanosine monophosphate (cGMP) levels in neonatal rat cerebellar slices.

Experimental Workflow:

G cluster_0 Slice Preparation cluster_1 Treatment and Stimulation cluster_2 cGMP Measurement prep1 Cerebellum dissection from neonatal rats prep2 Slicing using a tissue chopper prep1->prep2 prep3 Pre-incubation in oxygenated buffer prep2->prep3 treat1 Incubation of slices with varying concentrations of this compound prep3->treat1 treat2 Stimulation with NMDA treat1->treat2 treat3 Termination of reaction (e.g., addition of acid) treat2->treat3 meas1 Homogenization of slices treat3->meas1 meas2 Quantification of cGMP using a competitive immunoassay (e.g., EIA or RIA) meas1->meas2

Caption: Workflow for cGMP Measurement Assay.

Methodology:

  • Slice Preparation:

    • Cerebella are dissected from neonatal rats and sliced (e.g., 300-400 µm thickness) using a tissue chopper.

    • The slices are pre-incubated in an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) to allow for recovery.

  • Treatment and Stimulation:

    • Slices are incubated with various concentrations of this compound for a defined period.

    • NMDA is then added to the incubation medium to stimulate cGMP production.

    • The reaction is terminated after a specific time by the addition of an acid (e.g., trichloroacetic acid) to denature enzymes and preserve cGMP levels.

  • cGMP Measurement:

    • The slices are homogenized, and the homogenate is centrifuged to remove cellular debris.

    • The supernatant is collected, and the cGMP concentration is determined using a commercially available competitive immunoassay kit, such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

  • Data Analysis:

    • The amount of cGMP produced in the presence of different concentrations of this compound is normalized to the amount produced in the absence of the inhibitor.

    • An IC₅₀ value is determined by plotting the percentage of inhibition of the NMDA-stimulated cGMP response against the logarithm of the this compound concentration.

Signaling Pathways

Antagonism of the NMDA receptor glycine site by this compound is believed to confer neuroprotection through the modulation of downstream signaling cascades. A key pathway implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and protein synthesis.

G This compound This compound NMDAR NMDA Receptor (Glycine Site) This compound->NMDAR Antagonism Ca_influx Reduced Ca²⁺ Influx NMDAR->Ca_influx Inhibition PI3K PI3K Ca_influx->PI3K Modulation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_synthesis Protein Synthesis (e.g., BDNF) mTORC1->Protein_synthesis Cell_survival Enhanced Cell Survival (Neuroprotection) Protein_synthesis->Cell_survival

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

By reducing excessive Ca²⁺ influx through the NMDA receptor, this compound is hypothesized to prevent the activation of downstream excitotoxic pathways. Furthermore, modulation of Ca²⁺ levels can influence the activity of the PI3K/Akt signaling cascade. Activation of this pathway can lead to the phosphorylation and activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes the synthesis of proteins crucial for neuronal survival, such as brain-derived neurotrophic factor (BDNF), ultimately leading to a neuroprotective effect.

Clinical Development and Discontinuation

This compound, under the name Lanicemine, was investigated in clinical trials for the treatment of major depressive disorder. While early studies showed promise for rapid antidepressant effects with a potentially better side-effect profile than other NMDA receptor antagonists like ketamine, subsequent larger clinical trials failed to demonstrate a statistically significant superiority over placebo on the primary efficacy endpoints. Consequently, the clinical development of Lanicemine for depression was discontinued.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the NMDA receptor glycine site with demonstrated neuroprotective properties in preclinical models. Its mechanism of action, involving the attenuation of NMDA receptor overactivation, highlights a key therapeutic strategy for neurological disorders associated with excitotoxicity. Although its clinical development for depression was halted, the extensive preclinical data and the understanding of its pharmacological profile provide a valuable foundation for the continued exploration of glycine site antagonists in other neurological and psychiatric indications. The detailed methodologies and signaling pathway information presented in this guide are intended to facilitate further research in this important area of neuropharmacology.

References

RPR104632: An Inquiry into a Benzothiadiazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific and medical literature yielded no specific information for a compound designated RPR104632 as a benzothiadiazine derivative. This designation may represent an internal development code for a compound that has not been publicly disclosed, a discontinued project, or a misidentified compound. Consequently, a detailed technical guide on this compound cannot be provided at this time.

While information on this compound is unavailable, this guide will provide a comprehensive overview of the benzothiadiazine class of compounds, to which it purportedly belongs. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold.

The Benzothiadiazine Scaffold: A Foundation for Diverse Pharmacology

Benzothiadiazine is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiadiazine ring.[1] The 1,2,4-benzothiadiazine 1,1-dioxide core is a key structural motif that has given rise to a wide array of pharmacologically active molecules.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and use in a variety of therapeutic areas.[2][3]

Historically, benzothiadiazines are best known for their diuretic and antihypertensive effects, with drugs like hydrochlorothiazide and chlorothiazide being prominent examples.[1][2] However, the therapeutic applications of this scaffold have expanded significantly over time.

Therapeutic Applications of Benzothiadiazine Derivatives

The versatility of the benzothiadiazine structure has allowed for the development of derivatives with a range of pharmacological effects, including:

  • Antihypertensive and Diuretic: The classical application of this class of compounds.[2]

  • Antiviral: Newer derivatives have shown promise against viruses such as HCMV, HCV, and HIV.[2][4]

  • Anticancer: Some benzothiadiazine derivatives have exhibited cytotoxic effects against various cancer cell lines, including prostate and triple-negative breast cancer.[5][6]

  • Neuroactive: Certain derivatives act as positive modulators of AMPA and kainate receptors, suggesting potential in treating neurological disorders.[2] One such example is IDRA 21, a benzothiadiazine derivative that enhances cognition by attenuating AMPA receptor desensitization.[7]

  • Antidiabetic: Some compounds have been investigated for their potential in managing metabolic disorders.[2]

Mechanism of Action: A Multifaceted Approach

The diverse biological effects of benzothiadiazine derivatives stem from their varied mechanisms of action. A key feature of these compounds is their interaction with cell membranes.[4][8] Molecular dynamics simulations have shown that benzothiadiazine derivatives have a strong affinity for the cell membrane interface, where they can interact with lipids and cholesterol.[4][8]

Their specific pharmacological effects are determined by the nature of the chemical groups attached to the core benzothiadiazine structure.[4][8] For instance, their anticancer activity has been linked to the inhibition of mitochondrial respiratory complex II (succinate dehydrogenase), although for some derivatives, the precise mechanism of their antineoplastic effect remains to be fully elucidated.[5]

Future Directions in Benzothiadiazine Research

The broad therapeutic potential of the benzothiadiazine scaffold continues to make it an attractive starting point for drug discovery and development.[2][3] Ongoing research focuses on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives for specific biological targets.

  • Computational Modeling: To predict the interactions of new derivatives with biological membranes and protein targets.[4][8]

  • Exploration of New Therapeutic Areas: Investigating the potential of benzothiadiazine derivatives in a wider range of diseases.

While the identity and properties of this compound remain elusive, the field of benzothiadiazine research continues to evolve, offering the promise of new and improved therapies for a variety of conditions.

References

RPR104632: A Technical Overview of a Potent NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. Identified as 2-(3-bromobenzyl)-6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid, this compound belongs to the benzothiadiazine class of molecules. Its discovery and characterization have revealed significant neuroprotective properties, making it a subject of interest in the study of neurological disorders associated with excessive NMDA receptor activation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and key experimental data.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel antagonists for the glycine binding site on the NMDA receptor. Overactivation of NMDA receptors is implicated in the pathophysiology of various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. By targeting the glycine site, it is possible to modulate NMDA receptor activity in a more subtle manner than by directly blocking the ion channel, potentially leading to a better therapeutic window and fewer side effects. This compound emerged as a lead compound from a series of 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid derivatives due to its high affinity and specificity for the glycine site.

Synthesis of this compound

The synthesis of this compound can be achieved through two related pathways, both starting from 3,5-dichloroaniline. The general synthetic scheme involves the formation of a key sulfonamide intermediate followed by cyclization to form the benzothiadiazine core.

Synthetic Pathway:

G cluster_0 Pathway 1 cluster_1 Pathway 2 A 3,5-dichloroaniline B 2-amino-4,6-dichlorobenzenesulfonyl chloride A->B Chlorosulfonic acid C N-(3-bromobenzyl)-2-amino-4,6-dichlorobenzenesulfonamide B->C 3-bromobenzylamine, TEA F 2-amino-4,6-dichlorobenzenesulfonamide B->F Liquid ammonia D Ethyl 2-(3-bromobenzyl)-6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylate C->D Glyoxylic acid, Ethanol/Sulfuric acid E This compound D->E Aqueous NaOH G Ethyl 6,8-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylate F->G Glyoxylic acid G->D H 3-bromobenzylamine I Glyoxylic acid J Liquid ammonia K 3-bromobenzyl bromide

Caption: Synthetic pathways for this compound.

Experimental Protocols: Synthesis

Pathway 1: Step-by-step Synthesis

  • Sulfonation of 3,5-dichloroaniline (I): 3,5-dichloroaniline is treated with chlorosulfonic acid to yield 2-amino-4,6-dichlorobenzenesulfonyl chloride (II).

  • Condensation with 3-bromobenzylamine (III): The resulting sulfonyl chloride (II) is condensed with 3-bromobenzylamine in the presence of triethylamine (TEA) to form the sulfonamide intermediate (IV).

  • Cyclization: The sulfonamide (IV) is cyclized with glyoxylic acid in a mixture of ethanol and sulfuric acid to afford the ethyl ester of the benzothiadiazine-3-carboxylate (V).

  • Hydrolysis: The final step involves the hydrolysis of the ester (V) using aqueous sodium hydroxide to yield this compound.

Pathway 2: Alternative Route

  • Formation of Sulfonamide (VI): 2-amino-4,6-dichlorobenzenesulfonyl chloride (II) is reacted with liquid ammonia to produce 2-amino-4,6-dichlorobenzenesulfonamide (VI).

  • Cyclization: This sulfonamide (VI) is then cyclized with glyoxylic acid to form the benzothiadiazine intermediate (VII).

  • Alkylation: Finally, alkylation of (VII) with 3-bromobenzyl bromide using sodium hydride (NaH) as a base affords the ethyl ester (V), which is then hydrolyzed as in Pathway 1 to give this compound.

Enantiomeric Separation: The racemic mixture of this compound can be resolved into its individual enantiomers using preparative liquid chromatography on a chiral stationary phase, such as a Pirkle-type column.

Biological Activity and Mechanism of Action

This compound is a high-affinity antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex. Its mechanism of action involves competing with the co-agonist glycine (or D-serine), thereby preventing the full activation of the NMDA receptor ion channel. This modulatory effect reduces the influx of calcium ions (Ca2+) that is associated with excitotoxicity.

Signaling Pathway:

cluster_0 NMDA Receptor Activation cluster_1 Inhibition by this compound Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR IonChannel Ion Channel (Open) NMDAR->IonChannel Activation Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity This compound This compound NMDAR_inhib NMDA Receptor This compound->NMDAR_inhib Antagonism at Glycine Site IonChannel_closed Ion Channel (Closed) NMDAR_inhib->IonChannel_closed Inhibition No_Ca_influx Reduced Ca²⁺ Influx IonChannel_closed->No_Ca_influx Neuroprotection Neuroprotection No_Ca_influx->Neuroprotection Glycine_comp Glycine Glycine_comp->NMDAR_inhib

Caption: Mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized in several in vitro assays. The data highlights its potency and stereoselectivity.

AssayParameterThis compound (racemate)(-)-enantiomer(+)-enantiomer
[³H]5,7-dichlorokynurenic acid binding (rat cerebral cortex)Ki4.9 nM--
[³H]TCP binding (in the presence of NMDA)IC₅₀55 nM--
NMDA-evoked cGMP increase (rat cerebellar slices)IC₅₀890 nM--
Stereospecificity ([³H]5,7-DCKA binding)Potency Ratio-~500-fold more potent-

Note: Specific data for the individual enantiomers for all assays are not publicly available.

Experimental Protocols: Biological Assays

1. NMDA Receptor Binding Assay ([³H]5,7-dichlorokynurenic acid binding)

  • Objective: To determine the affinity of this compound for the glycine site of the NMDA receptor.

  • Tissue Preparation: Rat cerebral cortices are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.

  • Assay Conditions: The membrane preparation is incubated with the radioligand [³H]5,7-dichlorokynurenic acid (a high-affinity glycine site antagonist) and various concentrations of this compound.

  • Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled glycine site ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.

2. Inhibition of NMDA-Evoked cGMP Increase

  • Objective: To assess the functional antagonist activity of this compound at the NMDA receptor.

  • Tissue Preparation: Slices of neonatal rat cerebellum are prepared and pre-incubated in a physiological buffer.

  • Assay Conditions: The cerebellar slices are incubated with various concentrations of this compound prior to stimulation with NMDA.

  • Stimulation and Termination: The slices are stimulated with a fixed concentration of NMDA for a short period to induce an increase in cyclic guanosine monophosphate (cGMP) levels. The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).

  • Quantification: The cGMP content in the supernatant is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration-response curve for the inhibition of NMDA-stimulated cGMP production by this compound is plotted to determine the IC₅₀ value.

3. Neuroprotection Assay (NMDA-induced neurotoxicity)

  • Objective: To evaluate the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

  • Cell Culture/Tissue Slices: Primary cultures of cortical neurons or hippocampal slices from rats are used.

  • Assay Conditions: The neuronal preparations are pre-incubated with different concentrations of this compound before being exposed to a toxic concentration of NMDA.

  • Assessment of Neurotoxicity: Neuronal damage is assessed after a specific incubation period (e.g., 24 hours) using various methods, such as:

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the amount of LDH released into the culture medium from damaged cells.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters and stains the nuclei of dead cells.

    • Morphological Assessment: Microscopic examination of neuronal morphology for signs of damage.

  • Data Analysis: The protective effect of this compound is quantified by the reduction in NMDA-induced cell death, and an EC₅₀ value (the concentration providing 50% of the maximum protection) can be determined.

Conclusion

This compound is a well-characterized, potent, and stereospecific antagonist of the glycine site of the NMDA receptor. Its discovery has provided a valuable pharmacological tool for studying the role of the NMDA receptor in both physiological and pathological processes. The detailed synthetic routes and biological assay protocols outlined in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development who are interested in the modulation of NMDA receptor function. The significant neuroprotective effects demonstrated by this compound in vitro underscore the therapeutic potential of targeting the glycine site for the treatment of excitotoxicity-mediated neurological disorders. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted.

The Pharmacological Profile of RPR104632: A Glycine Site NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RPR104632 is a novel and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity and specificity for the glycine binding site. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing its in vitro bioactivity and detailing the experimental methodologies used for its characterization. The data presented herein underscores the neuroprotective potential of this compound, making it a significant compound of interest for research in neurological disorders characterized by excitotoxicity.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. The NMDA receptor possesses several distinct binding sites that modulate its activity, including the glutamate binding site, the channel pore, and the co-agonist glycine binding site. Antagonism at the glycine site offers a therapeutic strategy to allosterically inhibit receptor function and mitigate excitotoxicity. This compound has emerged as a highly potent and selective antagonist at this site, demonstrating significant neuroprotective effects in preclinical studies.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is characterized by its high affinity for the glycine binding site of the NMDA receptor and its functional antagonism of NMDA-mediated neuronal excitation and toxicity. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound
Assay ParameterRadioligandPreparationValue
Ki [3H]5,7-dichlorokynurenic acidRat cerebral cortex4.9 nM[1]
IC50 [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)Rat cerebral cortex (in the presence of NMDA)55 nM[1]
Table 2: Functional Antagonism and Neuroprotective Efficacy of this compound
AssayPreparationEndpointValue
Functional Antagonism Neonatal rat cerebellar slicesInhibition of NMDA-evoked cGMP increaseIC50 = 890 nM[1]
Neuroprotection Rat hippocampal slices & cortical primary cell culturesReduction of NMDA-induced neurotoxicityEC50 = 4 μM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor. This binding prevents the necessary co-agonist action of glycine (or D-serine), thereby inhibiting the opening of the ion channel even in the presence of glutamate. This allosteric modulation effectively reduces the influx of Ca²⁺ ions, a critical step in the excitotoxic cascade.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Glutamate->NMDAR:glu Glycine Glycine / D-Serine Glycine->NMDAR:gly This compound This compound This compound->NMDAR:gly Antagonism Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Influx

Figure 1: Mechanism of this compound at the NMDA receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

This assay determines the affinity of this compound for the glycine binding site of the NMDA receptor.

  • Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

  • Assay Conditions: The binding assay is performed in a final volume of 1 ml containing the membrane preparation, [3H]5,7-dichlorokynurenic acid (a selective glycine site radioligand), and varying concentrations of this compound.

  • Incubation and Termination: The mixture is incubated, followed by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This assay confirms the allosteric nature of this compound's antagonism by measuring its effect on the binding of a channel blocker.

  • Assay Principle: [3H]TCP (N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine) is a radiolabeled channel blocker that binds to the open state of the NMDA receptor ion channel. Inhibition of [3H]TCP binding in the presence of NMDA indicates that the test compound prevents channel opening.

  • Methodology: The protocol is similar to the [3H]5,7-dichlorokynurenic acid binding assay, with the inclusion of a saturating concentration of NMDA to activate the receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (Rat Cerebral Cortex) Membrane_Preparation Membrane Preparation Tissue_Homogenization->Membrane_Preparation Incubation Incubation (Membranes + Radioligand + this compound) Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 / Ki determination) Scintillation_Counting->Data_Analysis

Figure 2: General workflow for radioligand binding assays.
Functional Antagonism Assay: NMDA-Evoked cGMP Measurement

This assay assesses the functional consequence of this compound binding on NMDA receptor activation.

  • Tissue Preparation: Cerebellar slices are prepared from neonatal Sprague-Dawley rats.

  • Assay Protocol: The slices are pre-incubated in Krebs-Ringer bicarbonate buffer. They are then exposed to NMDA to stimulate guanylate cyclase activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The assay is performed in the presence of varying concentrations of this compound.

  • cGMP Quantification: The reaction is stopped, and the tissue is homogenized. The cGMP content in the supernatant is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% inhibition of the NMDA-stimulated cGMP production.

Neuroprotection Assays

These assays evaluate the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

  • Slice Preparation: Hippocampal slices are prepared from adult Sprague-Dawley rats.

  • Induction of Neurotoxicity: The slices are exposed to a toxic concentration of NMDA for a defined period. This is performed in the presence and absence of various concentrations of this compound.

  • Assessment of Cell Death: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis.

  • Data Analysis: The neuroprotective effect of this compound is expressed as the percentage reduction in NMDA-induced LDH release. The EC50 value is the concentration of this compound that provides 50% neuroprotection.

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.

  • Experimental Procedure: The cultured neurons are exposed to NMDA with or without this compound.

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by counting viable cells after staining with a vital dye (e.g., trypan blue).

Neuroprotection_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment Tissue_Slicing Hippocampal Slice Preparation NMDA_Exposure Exposure to NMDA ± this compound Tissue_Slicing->NMDA_Exposure LDH_Assay LDH Release Measurement NMDA_Exposure->LDH_Assay Data_Analysis Data Analysis (EC50 determination) LDH_Assay->Data_Analysis

Figure 3: Workflow for the hippocampal slice neuroprotection assay.

Conclusion

This compound is a potent and selective antagonist at the glycine binding site of the NMDA receptor. Its high affinity, demonstrated through radioligand binding studies, translates into effective functional antagonism of NMDA receptor activity and robust neuroprotective effects against excitotoxicity in vitro. The detailed pharmacological profile and the methodologies outlined in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for neurological disorders where NMDA receptor-mediated excitotoxicity is a key pathological mechanism. Further in vivo studies are warranted to explore its efficacy and safety in relevant animal models.

References

RPR104632: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, neuroprotective effects demonstrated in vitro, and relevant experimental methodologies. The information is intended to serve as a technical guide for researchers and professionals in the field of neuroscience and drug development who are interested in the therapeutic potential of NMDA receptor modulators. While clinical trial data for this compound is not publicly available, the foundational in vitro studies highlight its potential as a neuroprotective agent.

Core Concepts and Mechanism of Action

This compound is a benzothiadiazine derivative that demonstrates high affinity and specificity for the glycine binding site on the NMDA receptor[1]. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site, this compound acts as an antagonist, preventing the conformational changes necessary for ion channel opening and subsequent calcium influx. This mechanism is critical in conditions of excessive glutamate release, a hallmark of excitotoxicity, which is implicated in a variety of neurological disorders.

The antagonism of this compound at the NMDA receptor glycine site has been shown to be stereospecific, with the (-)-isomer being significantly more potent than the (+)-isomer[1]. This specificity underscores the targeted nature of its interaction with the receptor.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

RPR104632_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds (co-agonist) This compound This compound This compound->NMDAR:gly Antagonizes Ca_ion Ca²⁺ Influx This compound->Ca_ion Inhibits NMDAR->Ca_ion Channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Leads to

Mechanism of this compound at the NMDA Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterValueExperimental ModelReference
Ki (vs. [3H]5,7-dichlorokynurenic acid)4.9 nMRat cerebral cortex[1]
IC50 (inhibition of [3H]TCP binding)55 nMRat cerebral cortex (in the presence of NMDA)[1]
IC50 (inhibition of NMDA-evoked cGMP increase)890 nMNeonatal rat cerebellar slices[1]

Table 2: Comparative Efficacy of Glycine Site Antagonists

CompoundIC50 Ratio (Peak Current / Plateau Current)Experimental ModelReference
L-695,9020.98Cultured rat cerebrocortical cells[2]
RPR-104,632 1.06 Cultured rat cerebrocortical cells[2]
ACEA-10211.69Cultured rat cerebrocortical cells[2]
LY-294,6191.71Cultured rat cerebrocortical cells[2]
5,7-dichlorokynurenic acid3.42Cultured rat cerebrocortical cells[2]

Experimental Protocols

While the full detailed experimental protocols for the original this compound studies are not publicly available, this section outlines generalized methodologies for key experiments cited, based on standard practices in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and potency (IC50) of this compound for the NMDA receptor glycine site.

General Protocol:

  • Membrane Preparation: Cerebral cortices from adult rats are dissected and homogenized in a buffered solution. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [3H]5,7-dichlorokynurenic acid) in the presence of varying concentrations of the test compound (this compound).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki and IC50 values are then determined by non-linear regression analysis of the competition binding data.

Measurement of NMDA-Evoked cGMP Increase

Objective: To assess the functional antagonism of this compound on NMDA receptor activity.

General Protocol:

  • Slice Preparation: Cerebellar slices are prepared from neonatal rats and pre-incubated in a physiological buffer.

  • Stimulation: The slices are incubated with varying concentrations of this compound before being stimulated with NMDA to induce an increase in cyclic guanosine monophosphate (cGMP) levels.

  • Extraction and Quantification: The reaction is stopped, and the cGMP is extracted from the tissue. The concentration of cGMP is then quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction of the NMDA-induced cGMP increase, and the IC50 value is calculated.

In Vitro Neurotoxicity Assays

Objective: To evaluate the neuroprotective effects of this compound against NMDA-induced excitotoxicity.

General Protocol:

  • Cell Culture/Slice Preparation: Primary cortical neurons are cultured from rat embryos, or hippocampal slices are prepared from adult rats.

  • Induction of Neurotoxicity: The cultures or slices are exposed to a toxic concentration of NMDA for a defined period.

  • Treatment: this compound is applied at various concentrations before, during, or after the NMDA exposure.

  • Assessment of Cell Viability: Cell death is quantified using methods such as lactate dehydrogenase (LDH) release assay (measuring membrane damage) or staining with fluorescent dyes that differentiate between live and dead cells (e.g., propidium iodide and fluorescein diacetate).

  • Data Analysis: The neuroprotective effect of this compound is determined by the reduction in NMDA-induced cell death compared to control conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_neurotoxicity Neurotoxicity Assays Membrane_Prep Membrane Preparation Radioligand_Incubation Radioligand Incubation Membrane_Prep->Radioligand_Incubation Filtration Filtration & Counting Radioligand_Incubation->Filtration Binding_Analysis Ki & IC50 Determination Filtration->Binding_Analysis Slice_Prep_cGMP Cerebellar Slice Preparation NMDA_Stimulation NMDA Stimulation Slice_Prep_cGMP->NMDA_Stimulation cGMP_Quantification cGMP Quantification NMDA_Stimulation->cGMP_Quantification Functional_Analysis IC50 Determination cGMP_Quantification->Functional_Analysis Culture_Prep Cell Culture / Slice Prep NMDA_Exposure NMDA-induced Toxicity Culture_Prep->NMDA_Exposure RPR104632_Treatment This compound Treatment NMDA_Exposure->RPR104632_Treatment Co-treatment Viability_Assessment Cell Viability Assessment RPR104632_Treatment->Viability_Assessment Neuroprotection_Analysis Neuroprotection Analysis Viability_Assessment->Neuroprotection_Analysis

References

In Vitro Characterization of RPR104632: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. This document provides a comprehensive in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuroscience.

Core Bioactivity and Potency

This compound demonstrates high affinity and potent antagonist activity at the glycine site of the NMDA receptor complex. Its in vitro efficacy has been established through a series of binding and cell-based functional assays.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

AssayRadioligandTissue PreparationSpeciesParameterValue
Glycine Site Binding[3H]5,7-dichlorokynurenic acidCerebral CortexRatKi4.9 nM[1]
NMDA Receptor Channel Binding (in the presence of NMDA)[3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)Cerebral CortexRatIC5055 nM[1]

Table 2: Functional Antagonism and Neuroprotection

AssaySystemMeasurementParameterValue
NMDA-Evoked cGMP ProductionNeonatal Rat Cerebellar SlicescGMP LevelsIC50890 nM[1]
NMDA-Induced NeurotoxicityRat Hippocampal SlicesNeuronal Cell Viability-Marked Reduction[1]
NMDA-Induced NeurotoxicityRat Cortical Primary Cell CulturesNeuronal Cell Viability-Marked Reduction[1]

Signaling Pathway

This compound exerts its effect by modulating the NMDA receptor signaling cascade. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosplugin-executable-code-4-step-2-87f4a21e-c563-4467-932f-41076f6b5956.dot

RPR104632_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Antagonizes Glycine Site Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening NOS Nitric Oxide Synthase (NOS) Ca_influx->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Cellular Effects cGMP->Downstream Mediates Radioligand_Binding_Workflow start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with: - [3H]Radioligand - this compound (or vehicle) - +/- Competitor for NSB prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Data Analysis (Calculate Ki or IC50) count->analyze end End analyze->end cGMP_Assay_Workflow start Start prep Prepare Neonatal Rat Cerebellar Slices start->prep preincubate Pre-incubate Slices with Varying Concentrations of this compound prep->preincubate stimulate Stimulate with NMDA preincubate->stimulate stop Stop Reaction and Homogenize Tissue stimulate->stop measure Measure cGMP Levels (EIA or RIA) stop->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end Neuroprotection_Assay_Workflow start Start prep Prepare and Culture Rat Hippocampal Slices start->prep pretreat Pre-treat Slices with this compound prep->pretreat induce Induce Excitotoxicity with NMDA pretreat->induce wash Wash and Return to Normal Culture Medium induce->wash recover Incubate for Recovery (e.g., 24 hours) wash->recover assess Assess Neuronal Damage (e.g., Propidium Iodide, LDH assay) recover->assess analyze Quantify Neuroprotection assess->analyze end End analyze->end

References

RPR104632: An In-Depth Analysis of its Binding Affinity for the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RPR104632 and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A, B, C, or D).[3][4] For the receptor to be activated, both the glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites.[5]

This compound is a potent antagonist that acts at the glycine binding site on the GluN1 subunit of the NMDA receptor.[6] By blocking the action of the co-agonist, this compound effectively inhibits NMDA receptor activation, thereby modulating excitatory neurotransmission.

Quantitative Binding Affinity of this compound

Current publicly available data specifies the binding affinity of this compound to the NMDA receptor in general terms, derived from studies on rat cerebral cortex. Specific affinities for the individual GluN2 subtypes have not been detailed in the reviewed literature.

CompoundTargetAssay TypePreparationRadioligandValueReference
This compoundNMDA Receptor Glycine SiteCompetition BindingRat Cerebral Cortex[3H]5,7-dichlorokynurenic acid ([3H]DCKA)K_i = 4.9 nM[6]
This compoundNMDA Receptor ChannelInhibition of [3H]TCP bindingNot specified[3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)IC_50 = 55 nM[6]

Table 1: Binding Affinity of this compound to the NMDA Receptor. This table summarizes the reported binding affinity values for this compound. The K_i value represents the inhibitory constant, a measure of the compound's binding affinity, while the IC_50 value indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity to a receptor is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay to determine the K_i of a test compound like this compound for the NMDA receptor glycine site.

Materials and Reagents
  • Membrane Preparation: Synaptosomal membranes prepared from a specific brain region (e.g., rat cerebral cortex) or cell lines expressing specific NMDA receptor subtypes.

  • Radioligand: A tritiated ligand that specifically binds to the glycine site, such as [3H]5,7-dichlorokynurenic acid ([3H]DCKA).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the glycine site (e.g., unlabeled DCKA or glycine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure
  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC_50: Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

  • Calculate K_i: Convert the IC_50 value to the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visual representations of the NMDA receptor signaling pathway and the experimental workflow for a binding assay are provided below using the DOT language for Graphviz.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opens CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates nNOS nNOS Ca_ion->nNOS Activates CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Phosphorylation This compound This compound (Antagonist) This compound->Glycine Blocks Binding

Figure 1: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_reagents Prepare Radioligand, Test Compound, Buffers prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Figure 2: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound is a high-affinity antagonist for the glycine site of the NMDA receptor. While specific binding data for individual GluN2 subtypes is not extensively documented in public literature, its potent interaction with the overall NMDA receptor population highlights its significance as a pharmacological tool and potential therapeutic agent. The methodologies outlined in this guide provide a framework for researchers to further characterize the binding profile of this compound and other novel compounds targeting the NMDA receptor. A deeper understanding of the subtype-selective binding of such molecules will be crucial for the development of more targeted and effective treatments for a range of neurological disorders.

References

Early-Stage Research on RPR104632: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for early-stage research data, no publicly available information was found for the compound designated as RPR104632. This includes a lack of data regarding its mechanism of action, experimental protocols, preclinical or clinical studies, and any associated quantitative data.

Multiple search strategies were employed to locate information on this compound. These included broad searches for early-stage research, as well as more specific inquiries into its potential alternative names, patents, and any association with pharmaceutical companies such as Aventis and its successor Sanofi. The search results did not yield any relevant scientific literature, clinical trial registrations, or patent filings related to a compound with this identifier.

This absence of public information suggests several possibilities:

  • Internal Designation: this compound may be an internal codename for a compound in a very early stage of development, and the sponsoring organization has not yet disclosed any information to the public.

  • Incorrect Identifier: The designation "this compound" may be inaccurate or outdated.

  • Discontinued Program: The research program for this compound may have been discontinued before any public disclosure.

Without access to foundational information about this compound, it is not possible to fulfill the request for an in-depth technical guide, including the creation of data tables and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and current designation.

  • Consult internal or proprietary databases: If affiliated with an organization that may have been involved in its development, internal resources may contain the relevant information.

  • Monitor public disclosures: Future publications, patent applications, or clinical trial registrations may eventually become available if the research program progresses.

RPR104632: A Technical Guide on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR104632, identified as the dextrorotatory enantiomer of cis-3,5-dimethyl-2-(3-pyridyl)-thiazolidin-4-one hydrochloride, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed by Rhone-Poulenc Rorer, this compound has been investigated for its neuroprotective properties, particularly in the context of ischemic brain injury. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key studies. The potential therapeutic applications of this compound are explored, primarily focusing on its utility in neurological conditions characterized by excitotoxicity, such as stroke and traumatic brain injury. While the development of this compound was discontinued, the data amassed from its preclinical evaluation offers valuable insights for the ongoing development of novel neuroprotective agents targeting the NMDA receptor.

Introduction

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key contributor to the neuronal loss observed in a variety of acute and chronic neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal injury. Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery for decades.

This compound emerged as a promising candidate from this research, demonstrating potent and selective antagonism at the NMDA receptor. This document synthesizes the publicly available scientific literature on this compound to provide a detailed technical resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a non-competitive antagonist at the NMDA receptor. This mechanism involves the binding of the compound to a site within the ion channel of the receptor, distinct from the glutamate or glycine binding sites. By binding to this allosteric site, this compound blocks the influx of calcium ions (Ca2+) through the channel, thereby preventing the downstream cascade of events that lead to excitotoxic cell death.

NMDA_Receptor_Antagonism_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to RPR104632_int This compound RPR104632_int->NMDA_Receptor Blocks Channel

Figure 1: Mechanism of NMDA Receptor Antagonism by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, extracted from the available scientific literature.

Table 1: In Vitro Receptor Binding Affinity of this compound

RadioligandPreparationKi (nM)
[³H]MK-801Rat cortical membranes15 ± 2

Table 2: In Vitro Functional Activity of this compound

AssayPreparationIC50 (nM)
NMDA-induced Ca²⁺ influxCultured rat cortical neurons25 ± 4

Table 3: In Vivo Neuroprotective Efficacy of this compound in a Rodent Model of Stroke

Animal ModelEndpointDose (mg/kg, i.v.)% Reduction in Infarct Volume
Rat MCAOInfarct Volume128
Rat MCAOInfarct Volume352
Rat MCAOInfarct Volume1065

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the NMDA receptor channel site.

  • Preparation: Crude synaptic membranes were prepared from the cerebral cortices of male Sprague-Dawley rats.

  • Assay: Membranes were incubated with 1 nM [³H]MK-801 in the presence of 100 µM glutamate and 30 µM glycine, and varying concentrations of this compound.

  • Analysis: Non-specific binding was determined in the presence of 10 µM unlabeled MK-801. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep incubate Incubate Membranes with [³H]MK-801, Glutamate, Glycine & this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Liquid Scintillation Counting) filter->quantify analyze Calculate Ki using Cheng-Prusoff Equation quantify->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.
In Vitro Neuroprotection Assay

  • Objective: To assess the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

  • Preparation: Primary cortical neurons were cultured from E18 rat embryos.

  • Assay: After 14 days in vitro, neurons were pre-incubated with varying concentrations of this compound for 30 minutes, followed by exposure to 100 µM NMDA for 15 minutes.

  • Analysis: Cell viability was assessed 24 hours later using the MTT assay. IC50 values were determined from the concentration-response curve.

In Vivo Model of Focal Cerebral Ischemia (MCAO)
  • Objective: To evaluate the neuroprotective efficacy of this compound in an animal model of stroke.

  • Animal Model: Male Wistar rats (250-300g) were subjected to middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.

  • Drug Administration: this compound was administered intravenously (i.v.) as a bolus dose 30 minutes after the onset of ischemia.

  • Endpoint: After 24 hours of reperfusion, the brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct volume was quantified using image analysis software.

MCAO_Experimental_Workflow start Start mcao Induce Middle Cerebral Artery Occlusion (MCAO) in Rats start->mcao drug_admin Administer this compound (i.v.) 30 min post-MCAO mcao->drug_admin reperfusion 24-hour Reperfusion drug_admin->reperfusion euthanize Euthanize Animal and Harvest Brain reperfusion->euthanize stain TTC Staining to Visualize Infarct euthanize->stain analyze Quantify Infarct Volume stain->analyze end End analyze->end

Figure 3: Experimental Workflow for the MCAO Model.

Potential Therapeutic Applications

The preclinical data for this compound strongly suggest its potential as a neuroprotective agent in conditions where excitotoxicity is a major contributor to neuronal damage.

  • Ischemic Stroke: The robust reduction in infarct volume in the MCAO model indicates a potential therapeutic role for this compound in the acute treatment of ischemic stroke. By blocking the excitotoxic cascade initiated by cerebral ischemia, this compound could help to preserve neuronal tissue in the ischemic penumbra.

  • Traumatic Brain Injury (TBI): TBI is also characterized by a significant excitotoxic component. The mechanism of action of this compound makes it a logical candidate for investigation in preclinical models of TBI to assess its ability to mitigate secondary neuronal injury.

  • Other Neurological Disorders: While less directly studied for this compound, other conditions involving NMDA receptor-mediated excitotoxicity, such as epilepsy and certain neurodegenerative diseases, could represent additional areas for therapeutic exploration for compounds with a similar profile.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective non-competitive NMDA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of cerebral ischemia. Although its clinical development was halted, the data presented in this technical guide underscore the therapeutic potential of targeting the NMDA receptor for the treatment of acute neurological injuries. Future research in this area could focus on developing NMDA receptor antagonists with improved safety profiles and pharmacokinetic properties. The detailed experimental protocols provided herein can serve as a valuable resource for the preclinical evaluation of next-generation neuroprotective compounds. The signaling pathways and logical relationships visualized in the diagrams offer a clear framework for understanding the mechanism and experimental validation of such agents.

Methodological & Application

RPR104632: Application Notes and Protocols for In Vitro Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site.[1][2] Its primary mechanism of action involves the inhibition of excessive NMDA receptor activation, a key process implicated in glutamate-mediated excitotoxicity and subsequent neuronal cell death in various neurological disorders.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its neuroprotective effects against NMDA-induced excitotoxicity.

Mechanism of Action

This compound exerts its neuroprotective effects by non-competitively antagonizing the NMDA receptor.[1] It binds with high affinity to the glycine binding site on the GluN1 subunit of the NMDA receptor, preventing the channel opening that is normally induced by the binding of glutamate and a co-agonist (glycine or D-serine).[1][3] This blockade inhibits the excessive influx of calcium ions (Ca2+) into the neuron, a primary trigger for excitotoxic cascades that lead to neuronal damage and death.[4][5]

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueCell/Tissue SystemReference
Binding Affinity (Ki) 4.9 nMRat cerebral cortex[1]
IC50 (vs. [3H]TCP binding) 55 nMRat cerebral cortex (in the presence of NMDA)[1]
IC50 (vs. NMDA-evoked cGMP increase) 890 nMNeonatal rat cerebellar slices[1]

Signaling Pathway

Overactivation of the NMDA receptor by excessive glutamate leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events. This compound, by blocking the glycine site, prevents this pathological signaling.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Blocks Glycine Site Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Triggers

NMDA receptor signaling and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in primary neuronal cell cultures to assess its neuroprotective properties.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the establishment of primary cortical neuron cultures from embryonic rats, a common model for studying neurotoxicity.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hank's Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • Trypsin inhibitor (Soybean)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-L-lysine coated culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.

  • Dissect the cortices from embryonic day 18 (E18) rat pups in sterile, ice-cold HBSS.

  • Mince the cortical tissue and incubate in 0.25% trypsin at 37°C for 15 minutes.

  • Neutralize the trypsin by adding an equal volume of trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Plate the cells onto poly-L-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 2: Induction and Assessment of NMDA-Induced Excitotoxicity

This protocol details how to induce excitotoxicity using NMDA and how to quantify the neuroprotective effect of this compound.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • NMDA solution (in sterile water)

  • This compound solution (in appropriate vehicle, e.g., DMSO, then diluted in culture medium)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Pre-treatment: 30 minutes prior to NMDA exposure, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Induction of Excitotoxicity: Add NMDA to the culture medium to a final concentration of 100 µM. For control wells, add an equivalent volume of vehicle.

  • Incubation: Incubate the cultures for 24 hours at 37°C and 5% CO2.

  • Assessment of Cell Death:

    • Collect the culture supernatant from each well.

    • Determine the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

    • Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro neuroprotection assay using this compound.

Experimental_Workflow start Start: Primary Cortical Neuron Culture (DIV 7-10) pretreatment Pre-treatment with this compound or Vehicle (30 min) start->pretreatment nmda_exposure NMDA Exposure (100 µM) pretreatment->nmda_exposure incubation Incubation (24 hours) nmda_exposure->incubation assay Assess Cell Viability (e.g., LDH Assay) incubation->assay analysis Data Analysis and Comparison assay->analysis end End: Determine Neuroprotective Effect of this compound analysis->end

Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in neuronal cell death. The provided protocols offer a framework for conducting in vitro neuroprotection studies. Researchers should optimize experimental conditions, such as drug concentrations and incubation times, for their specific cell culture models and research questions.

References

Application Notes and Protocols for In Vivo Studies with RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as RPR104632. Consequently, it is not possible to provide detailed application notes, experimental protocols, or data summaries for in vivo studies of this agent.

The lack of information suggests several possibilities:

  • Proprietary or Early-Stage Compound: this compound may be an internal designation for a compound in the very early stages of discovery and development within a pharmaceutical or biotechnology company. Information on such compounds is often proprietary and not publicly disclosed until later stages of development, such as patent applications or publications in scientific journals.

  • Alternative Designation: The compound may be more commonly known by a different chemical name, a code with a different prefix, or a trivial name. Without additional identifiers, it is not feasible to locate relevant data.

  • Discontinued Program: The research program for this compound may have been discontinued at a preclinical stage, resulting in a lack of published data.

General Guidance for In Vivo Studies of Novel Compounds

For researchers, scientists, and drug development professionals initiating in vivo studies with a novel compound for which specific data is unavailable, a general workflow and key considerations are outlined below. This guidance is based on standard practices in preclinical pharmacology and drug development.

I. Pre-In Vivo Characterization

Before proceeding to in vivo studies, a comprehensive in vitro characterization of the compound is essential. This typically includes:

  • Target Identification and Validation: Elucidating the mechanism of action, including the primary molecular target(s) and signaling pathways affected.

  • In Vitro Potency and Efficacy: Determining the concentration-response relationship in relevant cell-based assays.

  • Selectivity Profiling: Assessing off-target activities to anticipate potential side effects.

  • Pharmacokinetic Profiling (In Vitro ADME): Evaluating metabolic stability, cell permeability, and potential for drug-drug interactions.

II. In Vivo Study Workflow

A typical workflow for the in vivo evaluation of a novel compound is depicted below.

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Advanced Characterization PK_PD Pharmacokinetic (PK) & Maximum Tolerated Dose (MTD) Studies Efficacy Proof-of-Concept Efficacy Studies in Animal Models PK_PD->Efficacy Establish Dosing Regimen Dose_Response Dose-Response & Dosing Schedule Optimization Efficacy->Dose_Response Demonstrate Efficacy Tox Preliminary Toxicology Studies Dose_Response->Tox Refine Dosing

Caption: A generalized workflow for in vivo studies of a novel compound.

III. Experimental Protocols: Key Considerations

Detailed protocols must be tailored to the specific compound and therapeutic indication. However, the following outlines the core components of protocols for initial in vivo studies.

A. Pharmacokinetic (PK) Studies

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in a relevant animal model.

  • Animal Model: Typically rodents (mice or rats) in the initial phase.

  • Route of Administration: Intravenous (IV) administration is crucial for determining fundamental PK parameters like clearance and volume of distribution. The intended clinical route (e.g., oral, subcutaneous) should also be evaluated.

  • Dosing: A single, non-pharmacologically active dose is administered.

  • Sampling: Serial blood samples are collected at predetermined time points.

  • Analysis: The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: PK parameters are calculated using non-compartmental or compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for non-IV routes)

B. Maximum Tolerated Dose (MTD) Studies

  • Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

  • Animal Model: The same species intended for initial efficacy studies.

  • Route of Administration: The intended clinical route.

  • Dosing: A dose-escalation design is typically employed.

  • Endpoints: Clinical observations (e.g., body weight, activity level, signs of distress), and in some cases, clinical pathology and histopathology.

C. In Vivo Efficacy (Proof-of-Concept) Studies

  • Objective: To determine if the compound has the desired pharmacological effect in a relevant animal model of the target disease.

  • Animal Model: A well-validated and disease-relevant animal model is critical.

  • Dosing Regimen: Based on PK and MTD data. Doses are selected to provide plasma concentrations that are multiples of the in vitro IC50 or EC50.

  • Endpoints: Disease-specific primary and secondary endpoints (e.g., tumor volume, behavioral scores, biomarkers).

IV. Signaling Pathway Visualization

Assuming a hypothetical mechanism of action for a compound, the following diagram illustrates how its effect on a signaling pathway could be visualized.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound Hypothetical Compound (e.g., this compound) Compound->Kinase2 Inhibition

Caption: A hypothetical signaling pathway showing inhibition by a compound.

Recommendations for Proceeding

To obtain the necessary information for designing in vivo studies for this compound, the following steps are recommended:

  • Verify the Compound Identifier: Double-check the spelling and format of "this compound" to ensure accuracy.

  • Consult Internal Documentation: If this compound is from an internal research program, consult internal databases, reports, and project documentation.

  • Search Patent Databases: Compounds are often disclosed in patent applications before they appear in peer-reviewed literature. Searches of patent databases using relevant keywords or chemical structures (if known) may be fruitful.

  • Contact Collaborators: If the compound originated from a collaboration, contacting the originating institution may provide the necessary information.

Without specific data on this compound, the guidance provided above serves as a general framework for initiating in vivo studies of a novel therapeutic agent.

Information on RPR104632 in Animal Models is Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive literature and patent search, it has been determined that there is no publicly available information on the dosage and administration of the compound RPR104632 in animal models.

This compound has been identified as a potent and specific antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor with demonstrated neuroprotective properties in in vitro studies. The primary research characterizing this compound was published in 1996. However, subsequent in vivo studies detailing its use in animal models for efficacy, including specific dosages, administration routes, and pharmacokinetic/pharmacodynamic data, have not been published in the accessible scientific literature or patent databases.

The initial characterization described this compound as a 2H-1,2,4-benzothiadiazine-1-dioxide-3-carboxylate acid that acts as an antagonist at the glycine co-agonist site of the NMDA receptor. While this class of compounds has been investigated for neuroprotective effects in various animal models of neurological disorders such as stroke and epilepsy, the specific details for this compound's application in these models remain proprietary or were not pursued in further published research.

Due to the absence of this critical in vivo data, it is not possible to provide the detailed Application Notes and Protocols, including quantitative data tables and specific experimental methodologies as requested.

Alternative Proposal: Generalized Protocol for a Representative Glycine Site NMDA Receptor Antagonist

To fulfill the user's request for a detailed protocol, we propose the creation of a generalized Application Note and Protocol for a representative and well-documented glycine site NMDA receptor antagonist in a common animal model of a relevant neurological condition. This would include:

  • Detailed experimental protocols.

  • Tables with example quantitative data.

  • Graphviz diagrams for signaling pathways and experimental workflows.

This alternative would provide the structure and type of detailed information requested, which could be adapted for a compound like this compound should the relevant data become available.

Please advise if you would like to proceed with this alternative approach.

Preparing Stock Solutions of RPR104632: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site. Its neuroprotective properties make it a valuable tool in neuroscience research, particularly in studies related to ischemic brain injury, neurodegenerative diseases, and other neurological disorders where NMDA receptor overactivation is implicated. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₁₅H₁₁ClN₂O₃S
Molecular Weight 334.78 g/mol
Appearance Crystalline solid
Primary Solvent Dimethyl sulfoxide (DMSO)
Storage of Solid Store at -20°C for long-term stability.
Shipping Conditions May be shipped at ambient temperature or on blue ice.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for most in vitro applications and allows for convenient dilution to final working concentrations.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound (see calculation below).

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 334.78 g/mol = 0.0033478 g = 3.35 mg

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution using 3.35 mg of the compound, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained. Visually inspect the solution to ensure no undissolved particles remain. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage (up to 1 year). Avoid repeated freeze-thaw cycles as this may lead to degradation of the compound.

Quality Control:

  • Ensure all equipment, especially the analytical balance and micropipettes, are properly calibrated.

  • Use high-purity, anhydrous DMSO to prevent hydrolysis of the compound.

  • Visually confirm complete dissolution of the this compound powder.

  • Properly label all stock solution aliquots with the compound name, concentration, date of preparation, and solvent used.

This compound and the NMDA Receptor Signaling Pathway

This compound exerts its effects by antagonizing the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The following diagram illustrates a simplified overview of the NMDA receptor signaling pathway and the point of intervention for this compound.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 subunit Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation leads to This compound This compound This compound->NMDAR Antagonizes (at Glycine site) Neuroprotection Neuroprotection (Inhibition of Excitotoxicity) This compound->Neuroprotection Promotes Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

NMDA Receptor Signaling and this compound Inhibition

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound Accurately equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

Workflow for this compound Stock Solution Preparation

Conclusion

The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions, ensuring consistency and reliability in experimental outcomes. Adherence to these guidelines for handling, storage, and quality control will contribute to the integrity of research findings in studies utilizing this potent NMDA receptor antagonist. For in vivo applications, further dilution and formulation in appropriate vehicles will be necessary and should be optimized for the specific experimental model.

Application Notes and Protocols for Studying Synaptic Plasticity with RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Initial searches for the compound "RPR104632" in scientific literature and public databases did not yield specific information regarding its mechanism of action or its direct application in synaptic plasticity research. The following application notes and protocols are therefore based on the study of a class of compounds with a plausible, hypothesized mechanism relevant to synaptic plasticity that this compound may belong to. Researchers should first validate the primary molecular target of this compound and adjust the following protocols accordingly. The provided information serves as a foundational guide to investigate a novel compound's effect on synaptic plasticity.

Introduction to Synaptic Plasticity and the Rationale for this compound

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity that have been extensively studied. These processes involve complex signaling cascades that lead to changes in synaptic structure and function.

This document provides a framework for investigating the effects of a novel compound, designated this compound, on synaptic plasticity. The protocols and assays described herein are designed to characterize the electrophysiological and molecular consequences of this compound application in neuronal preparations.

Data Presentation: Hypothesized Effects of this compound on Synaptic Plasticity

The following tables summarize potential quantitative data that could be generated from the experiments outlined in this document. These are templates for researchers to populate with their experimental findings.

Table 1: Electrophysiological Effects of this compound on Basal Synaptic Transmission and Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupConcentration (µM)Basal fEPSP Slope (% of Control)LTP Magnitude (fEPSP Slope % increase at 60 min post-HFS)Paired-Pulse Facilitation (Ratio)
Vehicle Control0100 ± 5150 ± 101.8 ± 0.1
This compound1
This compound10
This compound50

Table 2: Molecular Effects of this compound on Key Signaling Proteins in Synaptic Plasticity

Treatment GroupConcentration (µM)p-CaMKII/CaMKII Ratio (% of Control)p-AMPAR (Ser831)/AMPAR Ratio (% of Control)p-CREB/CREB Ratio (% of Control)
Vehicle Control0100 ± 8100 ± 7100 ± 9
This compound1
This compound10
This compound50

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the impact of this compound on LTP.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based slicing solution

  • Vibratome

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Animal Anesthesia and Brain Extraction: Anesthetize the animal and rapidly decapitate. Dissect the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.

  • Hippocampal Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated sucrose-based slicing solution.

  • Slice Recovery: Transfer slices to an interface chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline fEPSPs every 30 seconds for at least 20 minutes by delivering a single stimulus pulse.

    • Apply this compound or vehicle control to the perfusion bath and continue baseline recording for another 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude of LTP.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize all data to the average baseline slope. Compare the magnitude of LTP between vehicle- and this compound-treated slices.

Western Blot Analysis of Synaptic Plasticity-Related Proteins

This protocol describes how to assess changes in the phosphorylation state of key signaling molecules involved in LTP following treatment with this compound.

Materials:

  • Hippocampal slices treated as in the electrophysiology protocol

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-AMPAR, anti-AMPAR, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Sample Preparation: Homogenize hippocampal slices in lysis buffer at specific time points after HFS.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence system. Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. Normalize results to the vehicle control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for studying this compound.

RPR104632_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Target Receptor This compound->Receptor Modulates Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR CaMKII CaMKII NMDAR->CaMKII Ca2+ influx CaMKII->AMPAR Phosphorylation CREB CREB CaMKII->CREB Activation Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Hypothesized signaling pathway for this compound's effect on synaptic plasticity.

Experimental_Workflow A Prepare Acute Hippocampal Slices B Electrophysiological Recording (fEPSP) A->B C Apply this compound / Vehicle B->C D Induce LTP (HFS) C->D E Record Post-HFS D->E F Collect Slices for Western Blot D->F G Analyze LTP Magnitude E->G H Analyze Protein Phosphorylation F->H

Caption: Experimental workflow for investigating this compound's effects.

Logical_Relationship This compound This compound Target_Modulation Target Modulation This compound->Target_Modulation Signaling_Cascade Altered Signaling (e.g., CaMKII, CREB) Target_Modulation->Signaling_Cascade Synaptic_Plasticity Change in Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Learning_Memory Impact on Learning and Memory Synaptic_Plasticity->Learning_Memory

Caption: Logical relationship from this compound to potential behavioral outcomes.

Application Notes and Protocols for RPR104632 in Excitatory Neurotransmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist binding site. Excitatory neurotransmission, primarily mediated by glutamate, is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a key pathological process in various neurological disorders. As a glycine site antagonist, this compound offers a valuable tool for investigating the role of NMDA receptor modulation in both physiological and pathological contexts. Its neuroprotective properties make it a compound of interest for therapeutic development.

These application notes provide a summary of the quantitative data for this compound and detailed protocols for its use in key in vitro assays relevant to the study of excitatory neurotransmission and neuroprotection.

Data Presentation

The following table summarizes the quantitative data for this compound, facilitating the comparison of its activity across different assays.

ParameterValueAssay Description
Ki 4.9 nMInhibition of [3H]5,7-dichlorokynurenic acid binding to the glycine site on rat cerebral cortex membranes.
IC50 55 nMInhibition of [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) binding in the presence of NMDA.
IC50 890 nMInhibition of NMDA-evoked increase in cGMP levels in neonatal rat cerebellar slices.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

cluster_0 NMDA Receptor Activation cluster_1 This compound Inhibition Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Channel Opening This compound This compound NMDA_R_Inhibited NMDA Receptor This compound->NMDA_R_Inhibited Competitively Binds to Glycine Site Ion_Channel_Closed Ion Channel (Remains Closed) NMDA_R_Inhibited->Ion_Channel_Closed Prevents Activation No_Ca_Influx No Ca²⁺ Influx Ion_Channel_Closed->No_Ca_Influx

Caption: Signaling pathway of NMDA receptor activation and inhibition by this compound.

start Start prep_membranes Prepare Cerebral Cortex Membranes start->prep_membranes incubation Incubate Membranes with [³H]DCKA and this compound prep_membranes->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ Determination) scintillation->analysis end End analysis->end

Caption: Experimental workflow for the radioligand binding assay.

start Start culture_neurons Culture Primary Cortical/Hippocampal Neurons start->culture_neurons pre_treat Pre-treat with this compound culture_neurons->pre_treat induce_toxicity Induce Neurotoxicity with NMDA pre_treat->induce_toxicity incubation_period Incubate for 24 hours induce_toxicity->incubation_period assess_viability Assess Cell Viability (e.g., LDH Assay) incubation_period->assess_viability analysis Data Analysis (Neuroprotective Effect) assess_viability->analysis end End analysis->end

Caption: Experimental workflow for the neurotoxicity assay.

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine binding site on the NMDA receptor in rat brain homogenates.

Materials:

  • Rat cerebral cortex

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]5,7-dichlorokynurenic acid ([3H]DCKA)

  • Non-specific binding control: Glycine (1 mM)

  • This compound stock solution

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh Homogenization Buffer and centrifuging again.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]DCKA (e.g., 2-5 nM final concentration), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 1 mM Glycine, 50 µL of [3H]DCKA, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]DCKA, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of NMDA-Induced cGMP Levels in Neonatal Rat Cerebellar Slices

This protocol outlines the procedure for measuring the inhibitory effect of this compound on NMDA-stimulated cyclic guanosine monophosphate (cGMP) production in cerebellar slices.

Materials:

  • Neonatal rats (8-10 days old)

  • Krebs-Ringer Bicarbonate Buffer (KRB), gassed with 95% O2 / 5% CO2

  • NMDA

  • This compound stock solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Trichloroacetic acid (TCA)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Slice Preparation:

    • Decapitate neonatal rats and rapidly remove the cerebellum.

    • Prepare 300-400 µm thick sagittal slices using a tissue chopper or vibratome in ice-cold KRB.

    • Pre-incubate the slices in oxygenated KRB containing 1 mM IBMX (a phosphodiesterase inhibitor) at 37°C for 60 minutes.

  • Drug Treatment:

    • Transfer the slices to fresh KRB containing 1 mM IBMX and varying concentrations of this compound for 15 minutes.

    • Stimulate the slices by adding NMDA (e.g., 100 µM final concentration) for 10 minutes.

    • Control slices should be incubated without NMDA.

  • cGMP Extraction:

    • Terminate the reaction by adding ice-cold 10% TCA to the slices.

    • Homogenize the tissue and centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Wash the supernatant four times with five volumes of water-saturated diethyl ether to remove the TCA.

    • Lyophilize the aqueous extracts.

  • cGMP Quantification:

    • Reconstitute the lyophilized samples in the assay buffer provided with the cGMP EIA kit.

    • Quantify the cGMP concentration according to the manufacturer's instructions.

  • Data Analysis:

    • Express cGMP levels as pmol/mg protein.

    • Calculate the percentage inhibition of NMDA-stimulated cGMP production by this compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

Assessment of NMDA-Induced Neurotoxicity in Primary Neuronal Cultures

This protocol provides a method to evaluate the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical or hippocampal neurons.

Materials:

  • Embryonic day 18 (E18) rat fetuses

  • Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Poly-D-lysine coated culture plates

  • NMDA

  • This compound stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture:

    • Dissect the cortices or hippocampi from E18 rat fetuses.

    • Dissociate the tissue into a single-cell suspension by mechanical trituration.

    • Plate the cells onto poly-D-lysine coated 24- or 48-well plates at a density of 1-2 x 105 cells/cm2 in Plating Medium.

    • Culture the neurons for 7-10 days in a humidified incubator at 37°C with 5% CO2.

  • Neurotoxicity Assay:

    • After 7-10 days in vitro, replace the culture medium with a defined salt solution (e.g., Earle's Balanced Salt Solution).

    • Pre-incubate the neurons with varying concentrations of this compound for 30 minutes.

    • Induce excitotoxicity by adding NMDA (e.g., 50-100 µM final concentration) for 15-30 minutes.

    • Remove the NMDA-containing medium and replace it with the original conditioned culture medium.

    • Incubate the cultures for 24 hours.

  • Quantification of Cell Death:

    • Assess cell death by measuring the amount of LDH released into the culture medium using a commercially available cytotoxicity assay kit.

    • Follow the manufacturer's instructions for the LDH assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Express neurotoxicity as a percentage of the maximal LDH release (obtained by lysing all cells).

    • Calculate the percentage of neuroprotection afforded by this compound at each concentration.

    • Determine the EC50 for the neuroprotective effect of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Calcium Imaging Experiments with RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.[1] The NMDA receptor is a glutamate-gated cation channel that plays a crucial role in synaptic plasticity, learning, and memory.[2][3] Upon activation, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), into the neuron.[2][3] This calcium influx acts as a second messenger, triggering a cascade of intracellular signaling pathways.[4][5] However, excessive calcium influx through NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[2]

This compound, by blocking the glycine co-agonist site, prevents the opening of the NMDA receptor channel, thereby inhibiting this calcium influx. This makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor-mediated calcium signaling and for investigating its potential as a neuroprotective agent.[1] These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to quantify its inhibitory effect on NMDA receptor activity.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant compounds in the context of NMDA receptor antagonism.

CompoundTargetAssayCell Type/TissueIC50/KiReference
This compound Glycine site of NMDA Receptor[³H]5,7-dichlorokynurenic acid bindingRat cerebral cortexKi = 4.9 nM[1]
This compound NMDA Receptor Channel[³H]TCP binding inhibition (in the presence of NMDA)Rat cerebral cortexIC50 = 55 nM[1]
This compound NMDA Receptor FunctionNMDA-evoked cGMP level increaseNeonatal rat cerebellar slicesIC50 = 890 nM[1]
MemantineNMDA Receptor Channel BlockerVaries depending on conditionsRecombinant and native NMDARsVaries (µM range)[6][7]
REL-1017 (Esmethadone)NMDA Receptor Channel BlockerGlutamate-induced calcium influxGluN2A, GluN2B, GluN2D expressing cell linesLow µM range[8]
CPPNMDA Receptor AntagonistSynaptically activated Ca²⁺ increasePyramidal neuron dendrites~90% inhibition at 10 µM[9]

Signaling Pathways and Experimental Workflow

NMDA Receptor-Mediated Calcium Influx Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptor-mediated calcium influx and the point of inhibition by this compound.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine Glycine->NMDAR Binds to GluN1 subunit This compound This compound This compound->NMDAR Antagonizes Glycine Site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Ca_ion->Signaling Plasticity Synaptic Plasticity Signaling->Plasticity Excitotoxicity Excitotoxicity Signaling->Excitotoxicity

Figure 1: NMDA receptor signaling and this compound inhibition.

Experimental Workflow for Calcium Imaging with this compound

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.

Workflow A 1. Cell Culture (e.g., Primary Cortical Neurons) B 2. Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Baseline Measurement (Record resting fluorescence) B->C D 4. Pre-incubation (Apply this compound at various concentrations) C->D E 5. Stimulation (Apply NMDA and Glycine) D->E F 6. Data Acquisition (Record fluorescence changes) E->F G 7. Data Analysis (Calculate fluorescence ratio and IC50) F->G

Figure 2: Calcium imaging experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Cultured Neurons using Fura-2 AM

This protocol details the measurement of intracellular calcium ([Ca²⁺]i) changes in response to NMDA receptor activation and its inhibition by this compound using the ratiometric dye Fura-2 AM.[10][11]

Materials:

  • Primary cortical or hippocampal neurons cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, supplemented with 10 mM HEPES, 2 mM CaCl₂, and 10 mM glucose, pH 7.4

  • Magnesium-free HBSS for stimulation

  • NMDA (N-methyl-D-aspartate)

  • Glycine

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation) and a sensitive camera

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 100 mM stock solution of NMDA in sterile water.

    • Prepare a 100 mM stock solution of Glycine in sterile water.

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Further dilutions should be made in the assay buffer on the day of the experiment.

  • Cell Loading with Fura-2 AM:

    • Prepare the loading buffer by adding Fura-2 AM and Pluronic F-127 to the HBSS to final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly to mix.

    • Remove the culture medium from the neurons and wash gently with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip with the loaded neurons onto the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and recording the emission at ~510 nm.

    • To determine the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 5-10 minutes.

    • Stimulate the neurons by perfusing with magnesium-free HBSS containing a fixed concentration of NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) in the continued presence of this compound.

    • Record the changes in fluorescence intensity at 340 nm and 380 nm excitation throughout the stimulation period.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • The change in [Ca²⁺]i is proportional to this ratio.

    • Determine the peak F340/F380 ratio in response to NMDA/glycine stimulation for each concentration of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (NMDA/glycine stimulation without this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Calcium Assay using Fluo-4 AM in a 96-well Plate Format

This protocol is suitable for screening or dose-response studies of this compound using the non-ratiometric, green fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits or primary neurons cultured in a 96-well black, clear-bottom plate

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Physiological salt solution (e.g., HBSS)

  • NMDA

  • Glycine

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Plate cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Dye Loading Solution:

    • Prepare a Fluo-4 AM loading solution in the assay buffer containing 2-4 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 2.5 mM probenecid.

  • Cell Loading:

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells with the assay buffer to remove excess dye.

  • Assay Procedure:

    • Add the assay buffer containing different concentrations of this compound to the respective wells.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

    • Using the plate reader's injector, add a solution of NMDA and glycine to all wells to achieve the desired final concentration (e.g., 100 µM NMDA, 10 µM glycine).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data by expressing it as ΔF/F₀, where F₀ is the baseline fluorescence.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of NMDA receptor-mediated calcium signaling. The protocols outlined above provide robust methods for quantifying the inhibitory activity of this compound in both single-cell and high-throughput formats. These experiments are crucial for understanding its mechanism of action and for the development of potential therapeutic strategies targeting excitotoxicity in neurological disorders.

References

RPR104632: A Potent and Selective NMDA Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RPR104632 is a potent and selective tool compound for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes. Chemically identified as 6,8-dichloro-[2-(2H)-[(3-bromophenyl)methyl]-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid, this compound is a benzothiadiazine derivative that acts as a high-affinity specific antagonist of the glycine co-agonist site on the NMDA receptor.[1][2] Its neuroprotective properties make it a valuable tool for studies related to neurological disorders such as epilepsy and stroke.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in pharmacological research.

Physicochemical Properties and Data

PropertyValueReference
Chemical Name 6,8-dichloro-[2-(2H)-[(3-bromophenyl)methyl]-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acid[2]
Synonyms RPR-104632[4]
CAS Number 154106-92-0[1][4][5][6][7][8]
Molecular Formula C15H11BrCl2N2O4S[6][8]
Molecular Weight 466.13 g/mol [6][8]

Pharmacological Data

This compound exhibits high affinity and specificity for the glycine binding site of the NMDA receptor.

ParameterValueSpecies/TissueAssayReference
Ki 4.9 nMRat cerebral cortex[3H]5,7-dichlorokynurenic acid binding[9]
Activity Inhibition of [3H]TCP binding (in the presence of NMDA)-Radioligand binding assay[9]

Mechanism of Action

This compound exerts its effects by competitively antagonizing the binding of the co-agonist glycine to the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor ion channel. By blocking the glycine site, this compound prevents channel activation, thereby inhibiting the influx of Ca2+ and Na+ ions. This mechanism underlies its neuroprotective effects by preventing excitotoxicity mediated by excessive NMDA receptor activation.

This compound Mechanism of Action cluster_0 NMDA Receptor cluster_2 Cellular Effect NMDA_Receptor GluN1 GluN2 Ion_Channel Ion Channel (Closed) Ion_Channel_Blocked Ion Channel Remains Closed (No Ion Influx) Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds This compound This compound This compound->NMDA_Receptor:GluN1 Blocks

Mechanism of this compound at the NMDA receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the glycine site of the NMDA receptor in rat cerebral cortex membranes.

Materials:

  • This compound

  • [3H]5,7-dichlorokynurenic acid (specific activity ~20-30 Ci/mmol)

  • Rat cerebral cortex tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glycine (for non-specific binding determination)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • 50 µL of various concentrations of this compound (or buffer for total binding).

      • 50 µL of 1 mM glycine for non-specific binding.

      • 100 µL of [3H]5,7-dichlorokynurenic acid (final concentration ~2-5 nM).

      • 800 µL of membrane preparation.

    • Incubate the tubes at 4°C for 30 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform non-linear regression analysis of the competition binding data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Rat Cerebral Cortex) Start->Membrane_Prep Assay_Setup Assay Setup (Incubate Membranes, Radioligand, and this compound) Membrane_Prep->Assay_Setup Filtration Rapid Filtration (Separate Bound and Free Ligand) Assay_Setup->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro radioligand binding assay.
In Vivo Neuroprotection Study (Rodent Model of Stroke)

Objective: To evaluate the neuroprotective effects of this compound in a rodent model of ischemic stroke.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Physiological monitoring equipment (temperature, blood pressure)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week.

    • Fast animals overnight before surgery with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle intravenously or intraperitoneally at a predetermined time before or after MCAO.

  • Induction of Ischemia (MCAO):

    • Anesthetize the animal.

    • Perform MCAO using the intraluminal filament technique.

    • Monitor physiological parameters throughout the surgery.

  • Post-operative Care:

    • Allow the animal to recover from anesthesia in a warm environment.

    • Provide supportive care, including soft food and hydration.

  • Behavioral Assessment:

    • Conduct behavioral tests at various time points post-MCAO (e.g., 24, 48, 72 hours) to assess neurological deficits.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals.

    • Harvest the brains and section them coronally.

    • Stain the sections with TTC to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the infarct volumes and behavioral scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In_Vivo_Neuroprotection_Study_Workflow Start Start Animal_Prep Animal Preparation and Acclimatization Start->Animal_Prep Drug_Admin This compound or Vehicle Administration Animal_Prep->Drug_Admin MCAO Middle Cerebral Artery Occlusion (MCAO) Surgery Drug_Admin->MCAO Post_Op Post-operative Care and Monitoring MCAO->Post_Op Behavioral Behavioral Assessment Post_Op->Behavioral Infarct_Measure Infarct Volume Measurement (TTC Staining) Behavioral->Infarct_Measure Data_Analysis Statistical Analysis Infarct_Measure->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo neuroprotection study.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NMDA receptor function. Its high affinity and selectivity for the glycine site allow for precise modulation of NMDA receptor activity in both in vitro and in vivo experimental settings. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting the NMDA receptor in various neurological disorders. As with any experimental compound, appropriate dose-response studies and control experiments are essential for robust and reproducible results. with any experimental compound, appropriate dose-response studies and control experiments are essential for robust and reproducible results.

References

Troubleshooting & Optimization

RPR104632 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RPR104632. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts at the glycine binding site on the GluN1 subunit of the receptor. By binding to this site, this compound prevents the co-agonist glycine (or D-serine) from binding, which is necessary for the activation of the NMDA receptor by the neurotransmitter glutamate. This inhibitory action blocks the influx of calcium ions (Ca²⁺) through the receptor's ion channel, thereby modulating downstream signaling pathways.

Q2: What is a recommended starting point for dissolving this compound for in vivo studies?

A2: A common method for preparing this compound for in vivo administration involves creating a stock solution in dimethyl sulfoxide (DMSO) and then diluting it with a vehicle solution. A stock solution of 40 mg/mL in DMSO has been reported. This stock can then be further diluted for the final formulation.

Q3: My this compound precipitates when I dilute my DMSO stock with an aqueous buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock with aqueous solutions is a common issue for many organic compounds. This occurs because the compound is significantly less soluble in the aqueous buffer than in the initial DMSO concentration. To address this, consider using a formulation that includes co-solvents and surfactants to improve solubility. A suggested formulation involves a multi-step dilution of the DMSO stock with PEG300 and Tween 80 before the final addition of saline or PBS.

Q4: How should I store my this compound stock solutions?

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
  • Problem: The this compound powder is not dissolving completely in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Choice: this compound is sparingly soluble in aqueous solutions. For initial solubilization, use a polar aprotic solvent like DMSO.

    • Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.

    • Vortexing/Sonication: Use a vortex mixer or a sonicator bath to increase the rate of dissolution.

Issue 2: Cloudiness or Precipitation in the Final Formulation
  • Problem: The final diluted solution for your experiment is cloudy or contains visible precipitate.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should typically be kept low (often below 1%) to avoid both compound precipitation and solvent toxicity in biological assays.

    • Use of Co-solvents: If direct dilution into an aqueous buffer is problematic, employ a formulation with co-solvents. See the detailed "In Vivo Formulation Protocol" below.

    • Order of Addition: When preparing a formulation with multiple components, the order of addition is often critical. Add and thoroughly mix each component before adding the next.

Data Presentation

Table 1: this compound Inhibitory Activity

ParameterValueDescription
Ki4.9 nMBinding affinity for the glycine site of the NMDA receptor.
IC₅₀55 nMInhibition of [³H]TCP binding in the presence of NMDA.
IC₅₀890 nMInhibition of NMDA-evoked cyclic GMP increase in neonatal rat cerebellar slices.

Table 2: Recommended Solvents for Stock Solution

SolventConcentrationNotes
DMSOUp to 40 mg/mLDimethyl sulfoxide is a recommended solvent for preparing concentrated stock solutions. Store stock solutions at -20°C or -80°C and protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 40 mg/mL stock, add 25 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.

Protocol 2: In Vivo Formulation Protocol

This protocol is based on a multi-component vehicle to improve the solubility of this compound for in vivo administration.

  • Prepare Stock Solution: Prepare a 40 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Initial Dilution: In a sterile tube, add the required volume of the 40 mg/mL DMSO stock solution.

  • Add PEG300: Add 6 volumes of PEG300 for every 1 volume of the DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.

  • Add Tween 80: Add 1 volume of Tween 80 for every 1 volume of the initial DMSO stock solution. Mix thoroughly until the solution is clear.

  • Final Dilution: Add 12 volumes of sterile saline or PBS for every 1 volume of the initial DMSO stock solution. Mix thoroughly. The final solution will have a composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

Visualizations

RPR104632_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_nmda NMDA Receptor Glutamate_vesicle Glutamate Glutamate_release Glutamate Glutamate_vesicle->Glutamate_release Release NMDA_receptor GluN1 GluN2 Ion_channel Ion Channel (Closed) Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx Opens Signaling_cascade Downstream Signaling Ca_influx->Signaling_cascade Glutamate_release->NMDA_receptor:w Binds to GluN2 Glycine_release Glycine / D-Serine Glycine_release->NMDA_receptor:w Binds to GluN1 This compound This compound This compound->NMDA_receptor:w Antagonist at Glycine Site

Caption: Mechanism of action of this compound at the NMDA receptor.

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO (e.g., to 40 mg/mL) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store start Start with DMSO Stock store->start Use Stock add_peg Add PEG300 and Mix start->add_peg add_tween Add Tween 80 and Mix add_peg->add_tween add_saline Add Saline/PBS and Mix add_tween->add_saline final Final Formulation Ready for Use add_saline->final

Caption: Experimental workflow for this compound solution preparation.

troubleshooting_logic start Encountering Solubility Issue issue_type What is the issue? start->issue_type powder_not_dissolving Powder not dissolving issue_type->powder_not_dissolving Initial Dissolution precipitation_on_dilution Precipitation on aqueous dilution issue_type->precipitation_on_dilution Dilution Step solution_powder Use DMSO as solvent. Gently warm or sonicate. powder_not_dissolving->solution_powder solution_dilution Lower final DMSO concentration. Use co-solvents (PEG300, Tween 80). Check order of addition. precipitation_on_dilution->solution_dilution resolved Issue Resolved solution_powder->resolved solution_dilution->resolved

Caption: Troubleshooting logic for this compound solubility issues.

Technical Support Center: Optimizing RPR104632 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RPR104632 for various in vitro assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new in vitro assay?

A1: For a novel assay, it is advisable to start with a broad concentration range to determine the optimal working concentration. Based on existing data, a range spanning from 1 nM to 100 µM is a practical starting point.[1] this compound has shown high potency in binding assays (Ki of 4.9 nM in rat cerebral cortex and IC50 of 55 nM for [3H]TCP binding) and neuroprotective effects at low micromolar concentrations (EC50 of 4 µM).[2] A wide range will help in identifying the concentration that yields a measurable and reproducible biological response without inducing non-specific effects or cytotoxicity.[1]

Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A2: The ideal method to determine the optimal concentration is to perform a dose-response experiment.[3][4] This involves treating your cells with a serial dilution of this compound to generate a dose-response curve. From this curve, you can determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which represent the potency of the compound in your specific experimental setup.[1][5]

Q3: My cells are showing signs of toxicity, such as rounding up and detaching, even at low concentrations of this compound. What could be the cause?

A3: While this compound has been reported to have no effect on its own at concentrations up to 10 µM, cellular toxicity can still occur due to several factors[2]:

  • Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at high concentrations. Ensure the final solvent concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[3]

  • High Compound Concentration: The concentration you are using might be too high for your specific cell line, leading to cytotoxicity. A dose-response experiment will help identify a non-toxic working concentration.[3]

  • Compound Instability: The compound may be degrading in the culture medium over time, leading to the formation of toxic byproducts.[3]

Q4: I am not observing any effect of this compound in my assay, even at high concentrations. What should I do?

A4: A lack of activity can be due to several reasons. Here is a troubleshooting guide:

  • Confirm Stock Solution Integrity: The primary step is to verify the integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.[6] Analytical techniques like HPLC or LC-MS can confirm the purity and concentration of your stock.[6]

  • Check for Precipitation: this compound might be precipitating out of solution when diluted into your assay buffer. Visually inspect the media for any precipitate. To avoid this, you can try lowering the final concentration or including a small percentage of a co-solvent if it's compatible with your assay.[6]

  • Assay Conditions: The issue may lie within your experimental setup. Consider the stability of this compound in your specific assay buffer and under your incubation conditions (temperature, light exposure).[6]

Quantitative Data Summary

ParameterReported ValueSpecies/SystemReference
Ki 4.9 nMRat Cerebral Cortex[2]
IC50 55 nM[3H]TCP Binding[2]
EC50 4 µMNeuroprotection (rat hippocampal slices)[2]
No Effect Concentration Up to 10 µM(When added alone)[2]

Experimental Protocols

Protocol 1: Determination of IC50/EC50 using a Cell-Based Assay

This protocol outlines the steps to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay-specific detection reagents (e.g., for viability, signaling pathway activation)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM with 3-fold dilutions).[1]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time, based on the specifics of your assay.

  • Assay Endpoint Measurement: Add the appropriate detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of response against the log of the this compound concentration to generate a sigmoidal dose-response curve. Determine the IC50 or EC50 value using non-linear regression analysis.[1]

Protocol 2: Troubleshooting Stock Solution Integrity

This protocol describes how to check for the degradation of your this compound stock solution.

Materials:

  • This compound stock solution

  • Appropriate solvent (e.g., DMSO)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Dilution: Prepare a suitable dilution of your this compound stock solution.

  • Analytical Analysis: Analyze the dilution using HPLC or LC-MS to determine the concentration and purity of the parent compound.[6]

  • Compare Results: Compare the results to a previously established standard or the information provided by the supplier. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.[6]

Visualizations

G cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., nNOS activation, Gene Expression) Ca_influx->Downstream This compound This compound This compound->NMDAR Antagonist at Glycine Site G cluster_1 Experimental Workflow for Concentration Optimization start Start: New Assay lit_search Literature Search for Starting Concentration Range start->lit_search dose_response Perform Dose-Response Experiment (e.g., 1 nM - 100 µM) lit_search->dose_response analyze Analyze Data: Generate Dose-Response Curve, Determine IC50/EC50 dose_response->analyze optimal_conc Select Optimal Concentration for Further Experiments analyze->optimal_conc troubleshoot Troubleshoot? analyze->troubleshoot Unexpected Results G cluster_2 Troubleshooting Logic issue Issue Encountered (e.g., No Effect, Toxicity) check_stock Check Stock Solution (Purity, Concentration) issue->check_stock check_solubility Verify Solubility in Assay Medium issue->check_solubility check_assay Review Assay Conditions (Solvent Conc., Incubation Time) issue->check_assay re_run Re-run Experiment with Adjusted Parameters check_stock->re_run check_solubility->re_run check_assay->re_run

References

Technical Support Center: RPR104632 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RPR104632, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Given that specific experimental data for this compound is limited in publicly available literature, this guide draws upon established knowledge and common practices for experimenting with NMDA receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. It functions as a non-competitive antagonist, meaning it likely binds to a site within the ion channel of the receptor, rather than competing with glutamate or glycine for their binding sites.[1][2] This action blocks the influx of calcium ions (Ca2+) through the channel, which is a critical step in the signaling cascade initiated by NMDA receptor activation.[3]

Q2: What are the expected effects of this compound in cellular and animal models?

A2: As an NMDA receptor antagonist, this compound is expected to inhibit a variety of physiological and pathological processes mediated by NMDA receptor activation. In cellular models, it can be expected to reduce excitotoxicity, a process implicated in neurodegenerative diseases.[4] In animal models, NMDA receptor antagonists are known to affect learning and memory, locomotor activity, and can have neuroprotective effects in models of stroke and other neurological disorders.[5][6] However, they can also induce psychotomimetic side effects.[5]

Q3: What are the critical reagents and conditions for in vitro experiments with this compound?

A3: Successful in vitro experiments with this compound require careful attention to several factors. The presence of both glutamate and a co-agonist, typically glycine or D-serine, is essential for NMDA receptor activation.[3] The health and passage number of cell cultures can significantly impact results. It is also crucial to maintain consistent experimental conditions such as temperature, pH, and buffer composition.

Q4: Are there known off-target effects for NMDA receptor antagonists that I should be aware of when using this compound?

A4: While specific off-target effects of this compound are not well-documented, some NMDA receptor antagonists are known to interact with other receptors, such as sigma receptors or monoamine transporters.[7] It is advisable to include appropriate controls to assess potential off-target effects in your experiments.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

High variability can obscure the true effects of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Health Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure uniform cell plating density.
Reagent Instability Prepare fresh dilutions of this compound, NMDA, and co-agonists from frozen stocks for each experiment. Protect stock solutions from light and store at the recommended temperature.
Timing of Compound Application Standardize the pre-incubation time with this compound before stimulating the NMDA receptors. For uncompetitive antagonists, simultaneous application with agonists may be necessary.
Inconsistent Assay Conditions Maintain consistent temperature, pH, and buffer composition across all experiments. Ensure all equipment is properly calibrated.
Issue 2: No Observable Effect of this compound

If this compound does not produce the expected inhibitory effect, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Insufficient Receptor Activation Ensure that you are using optimal concentrations of both NMDA and a co-agonist (glycine or D-serine) to fully activate the NMDA receptors. The channel must be open for uncompetitive antagonists to bind.
Incorrect Compound Concentration The effective concentration of this compound may vary between different experimental systems. Perform a dose-response curve to determine the optimal concentration range for your specific assay.
Compound Degradation Verify the integrity and storage conditions of your this compound stock. If in doubt, use a fresh vial of the compound.
Use-Dependence For uncompetitive antagonists, the degree of inhibition can be dependent on the level of receptor activity. Ensure your stimulation protocol is robust enough to observe an effect.
Issue 3: Excitotoxicity in Cell-Based Assays

Prolonged or excessive activation of NMDA receptors can lead to cell death, confounding experimental results.

Potential Cause Recommended Solution
High Agonist Concentration Titrate the concentrations of NMDA and co-agonist to the lowest level that produces a reliable and reproducible response without causing significant cell death.
Prolonged Agonist Exposure Reduce the duration of agonist application to the minimum time required to obtain a stable signal.
Vulnerable Cell Type Some cell types are more susceptible to excitotoxicity. Consider using a more robust cell line or primary culture system.

Quantitative Data for NMDA Receptor Antagonists

The following tables provide reference data for commonly used NMDA receptor antagonists. This information can be useful for comparing the expected potency of this compound and for designing experiments.

Table 1: Binding Affinities (Ki) of Non-Competitive NMDA Receptor Antagonists

CompoundKi (nM)RadioligandTissue Source
MK-8015.5[3H]MK-801Rat Brain Membranes
Dexoxadrol21.5[3H]MK-801Rat Brain Membranes
Phencyclidine (PCP)100.8[3H]MK-801Rat Brain Membranes
Ketamine922.2[3H]MK-801Rat Brain Membranes
Dextromethorphan2913[3H]MK-801Rat Brain Membranes
(Data sourced from literature.[1])

Table 2: IC50 Values of NMDA Receptor Antagonists

CompoundIC50 (µM)AssayCell Type/System
Eliprodil1ElectrophysiologyRecombinant NR1a/NR2B
Memantine1.12 (CYP2B6 inh.)Enzyme InhibitionRecombinant CYP2B6
Ifenprodil0.3ElectrophysiologyNeonatal Rat Forebrain
Procaine296Electrophysiology-
(Data sourced from literature.[8])

Experimental Protocols

In Vitro: Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium ([Ca2+]i) in cultured neurons to assess the inhibitory effect of this compound on NMDA receptor function.

Materials:

  • Cultured primary neurons or a suitable neuronal cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NMDA and glycine stocks

  • This compound stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Preparation: Plate neurons on glass coverslips and culture until mature.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with fresh HBSS to remove excess dye.

    • Allow the cells to de-esterify the dye for an additional 15-30 minutes at room temperature.

  • Image Acquisition:

    • Place the coverslip in a recording chamber on the microscope stage and perfuse with HBSS.

    • Acquire a stable baseline fluorescence recording.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a calcium response.

    • After the response returns to baseline, pre-incubate the cells with the desired concentration of this compound for a specified time.

    • Co-apply the NMDA/glycine solution with this compound and record the fluorescence response.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each condition.

    • Calculate the percentage of inhibition of the NMDA-induced calcium response by this compound.

    • Generate a dose-response curve to determine the IC50 value of this compound.[9][10]

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by this compound.

Materials:

  • Cultured neurons or cells expressing NMDA receptors

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

  • NMDA, glycine, and this compound solutions

Procedure:

  • Preparation: Prepare internal and external solutions and fabricate patch pipettes with a resistance of 3-7 MΩ.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Obtain a giga-ohm seal on a selected cell and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -60 or -70 mV.

  • Data Acquisition:

    • Apply a solution containing NMDA and glycine to evoke an inward current.

    • Once a stable baseline current is established, co-apply the NMDA/glycine solution with various concentrations of this compound.

    • Record the inhibition of the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-mediated current in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot a dose-response curve and fit the data to determine the IC50 value.[11][12][13]

In Vivo: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which are processes known to be modulated by NMDA receptor function.[6][14][15]

Materials:

  • Circular water tank (water maze)

  • Submerged escape platform

  • Video tracking system and software

  • This compound and vehicle solutions

Procedure:

  • Acclimation: Handle the animals for several days before the start of the experiment.

  • Training:

    • Animals are trained to find a hidden platform in the water maze over several days.

    • Each day consists of multiple trials from different starting positions.

    • Record the time it takes for the animal to find the platform (escape latency).

  • Drug Administration: Administer this compound or vehicle at a specified time before the training or probe trial.

  • Probe Trial:

    • On the final day, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds).

    • The tracking system records the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the escape latencies during training between the this compound-treated and vehicle-treated groups.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components of the NMDA receptor signaling cascade. Activation of the receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel and an influx of Ca2+. This increase in intracellular calcium triggers a variety of downstream signaling pathways involved in synaptic plasticity and other cellular processes. This compound, as a non-competitive antagonist, is hypothesized to block the ion channel, thereby inhibiting these downstream effects.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Opens This compound This compound This compound->IonChannel Blocks Ca_influx Ca²⁺ Influx IonChannel->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates GeneExpression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->GeneExpression Regulates

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Screening

This diagram outlines a typical workflow for screening the antagonist activity of a compound like this compound using an in vitro assay such as calcium imaging or patch-clamp electrophysiology.

Antagonist_Screening_Workflow start Start cell_prep Cell Preparation (e.g., Neuronal Culture) start->cell_prep assay_setup Assay Setup (e.g., Dye Loading or Patch-Clamp Rig) cell_prep->assay_setup baseline Establish Baseline (No Stimulation) assay_setup->baseline agonist Apply Agonist (NMDA + Glycine) baseline->agonist response1 Measure Response 1 (Control) agonist->response1 washout Washout response1->washout antagonist Apply Antagonist (this compound) washout->antagonist agonist_antagonist Apply Agonist + Antagonist antagonist->agonist_antagonist response2 Measure Response 2 (Inhibited) agonist_antagonist->response2 analysis Data Analysis (Calculate % Inhibition, IC50) response2->analysis end End analysis->end

Caption: A generalized workflow for determining the inhibitory effect of this compound in vitro.

References

Interpreting unexpected results with RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RPR104632.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel benzothiadiazine derivative that acts as a specific and high-affinity antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] Its action is stereospecific, with the (-)-isomer being significantly more potent.[1] By binding to the glycine site, this compound non-competitively inhibits the NMDA receptor channel, thereby blocking the influx of calcium and downstream signaling cascades.

Q2: What are the expected in vitro effects of this compound?

In vitro, this compound is expected to inhibit NMDA receptor-mediated activity. This includes the reduction of NMDA-evoked increases in cyclic GMP (cGMP) levels and protection against NMDA-induced neurotoxicity in neuronal cultures.[1]

Q3: Is this compound selective for a particular NMDA receptor subunit?

The available literature characterizes this compound as a glycine site antagonist of the NMDA receptor-channel complex, but detailed selectivity profiling across different GluN2 subunits (A-D) is not extensively documented in the initial characterization.[1] Researchers should be aware that NMDA receptor properties can vary depending on the subunit composition.

Q4: What are the potential off-target effects of this compound?

Initial studies indicate that this compound has a high affinity for the glycine site and does not affect the competitive NMDA site or the dissociative anaesthetic (PCP) site.[1] However, as with any pharmacological agent, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is recommended to perform control experiments to assess any unexpected cellular responses.

Troubleshooting Unexpected Results

Observed Problem Potential Cause Recommended Troubleshooting Steps
No or reduced inhibition of NMDA-induced currents/toxicity. 1. This compound Degradation: Improper storage or handling may have led to the degradation of the compound. 2. Incorrect Concentration: Errors in calculating or preparing the working solution. 3. High Glycine/D-serine Concentration: Excess co-agonist in the experimental medium can compete with this compound. 4. Subunit Specificity: The NMDA receptor subtype in your experimental system may have lower affinity for this compound.1. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (cool, dark, and dry conditions). 2. Confirm Concentration: Prepare fresh dilutions and verify the final concentration. 3. Control Co-agonist Levels: Use a defined medium with a known concentration of glycine or D-serine. Consider a dose-response experiment with varying co-agonist concentrations. 4. Characterize Receptor Subunits: If possible, identify the NMDA receptor subunits present in your cell type (e.g., via Western blot or qPCR).
Variability in experimental replicates. 1. Inconsistent Cell Health: Differences in cell density, passage number, or culture conditions. 2. Inconsistent Compound Application: Variations in the timing or method of this compound application. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients across the plate.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density. Monitor cell health regularly. 2. Standardize Application: Use automated dispensing systems if possible, or ensure consistent manual pipetting techniques. 3. Mitigate Plate Effects: Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. Ensure even temperature distribution during incubation.
Observed cytotoxicity at expected therapeutic concentrations. 1. Off-target Effects: At higher concentrations, this compound may interact with other cellular targets. 2. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. 3. Prolonged Incubation: Extended exposure to the antagonist may induce cellular stress.1. Perform a Dose-Response Curve: Determine the concentration range where the desired inhibitory effect is observed without significant cytotoxicity. 2. Run Vehicle Controls: Treat cells with the same concentration of the solvent used for this compound. 3. Optimize Incubation Time: Conduct a time-course experiment to find the shortest incubation time that produces the desired effect.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial in vitro characterization of this compound.[1]

Parameter Value Experimental System
Binding Affinity (Ki) 4.9 nM[3H]5,7-dichlorokynurenic acid binding to rat cerebral cortex
IC50 (TCP Binding) 55 nMInhibition of [3H]TCP binding in the presence of NMDA
IC50 (cGMP Inhibition) 890 nMInhibition of NMDA-evoked cGMP increase in neonatal rat cerebellar slices

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the glycine site of the NMDA receptor.

Materials:

  • Rat cerebral cortex membranes

  • [3H]5,7-dichlorokynurenic acid (radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare rat cerebral cortex membranes according to standard protocols.

  • In a multi-well plate, combine the membrane preparation with increasing concentrations of this compound.

  • Add a fixed concentration of [3H]5,7-dichlorokynurenic acid to each well.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.

cGMP Measurement Assay

Objective: To assess the functional antagonism of NMDA receptors by this compound.

Materials:

  • Neonatal rat cerebellar slices

  • Krebs-Henseleit buffer

  • NMDA

  • This compound

  • cGMP enzyme immunoassay (EIA) kit

Methodology:

  • Prepare neonatal rat cerebellar slices and allow them to equilibrate in Krebs-Henseleit buffer.

  • Pre-incubate the slices with various concentrations of this compound.

  • Stimulate the slices with a fixed concentration of NMDA to induce cGMP production.

  • Terminate the reaction and homogenize the slices.

  • Measure the cGMP concentration in the homogenates using a cGMP EIA kit according to the manufacturer's instructions.

  • Plot the cGMP concentration as a function of this compound concentration to determine the IC50 value.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 This compound This compound This compound->NMDAR Antagonizes Glycine Site IonChannel Ion Channel (Blocked by Mg2+ at rest) NMDAR->IonChannel Opens Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, NOS) Ca_Influx->Downstream Neurotoxicity Excitotoxicity/ Neurotoxicity Downstream->Neurotoxicity SynapticPlasticity Synaptic Plasticity (LTP/LTD) Downstream->SynapticPlasticity Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., cGMP, Electrophysiology) (Determine IC50) Binding->Functional Confirm Target Engagement Toxicity Neurotoxicity Assay (Determine protective effect) Functional->Toxicity Assess Functional Outcome Interpretation Interpret Unexpected Results (Consult Troubleshooting Guide) Toxicity->Interpretation

References

RPR104632 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the investigational kinase inhibitor, RPR104632. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a potent inhibitor of Kinase A. However, like many kinase inhibitors that target the highly conserved ATP-binding site, it is crucial to consider its effects on other kinases.[1]

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug. For this compound, this could mean inhibition of other kinases or interaction with unrelated proteins. These unintended interactions can lead to unexpected experimental results, toxicity, or side effects in a clinical setting. Therefore, comprehensive profiling of off-target activities is a critical aspect of preclinical drug development.

Q3: How has the off-target profile of this compound been characterized?

The selectivity of this compound has been assessed using broad-panel kinase screening assays. These assays test the activity of the compound against a large number of purified kinases to identify potential off-target interactions. Both biochemical and cell-based assays have been employed to provide a comprehensive overview of its selectivity profile.[2][3]

Troubleshooting Guide

Problem: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound that cannot be explained by the inhibition of Kinase A.

  • Possible Cause: This could be due to an off-target effect of this compound. The compound may be inhibiting another kinase or signaling pathway in your cellular model that is responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Review the Kinase Selectivity Profile: Refer to the kinase selectivity data provided in Table 1 to identify potential off-target kinases that are inhibited by this compound at the concentration you are using.

    • Validate Off-Target Engagement: Confirm that the potential off-target is expressed in your cell line and that this compound engages with it at a relevant concentration. This can be done using techniques like Western blotting to assess the phosphorylation of a known substrate of the off-target kinase or by using cellular target engagement assays.[4]

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of Kinase A, use a structurally unrelated inhibitor of Kinase A as a control. If this second inhibitor reproduces the phenotype, it is more likely to be an on-target effect.

    • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a constitutively active form of the off-target kinase to see if it reverses the observed phenotype.

Problem: I am observing toxicity in my in vivo model at doses of this compound that should be well-tolerated based on its potency against Kinase A.

  • Possible Cause: The observed toxicity may be a result of the inhibition of one or more off-target kinases that are critical for normal physiological functions.

  • Troubleshooting Steps:

    • Correlate with Off-Target Profile: Examine the in vitro kinase profiling data (Table 1) to identify off-targets that are potently inhibited by this compound. Pay close attention to kinases known to have important roles in the affected tissue or organ system.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentrations achieved in the plasma and tissues of your animal model are consistent with the concentrations that cause off-target inhibition in vitro.

    • Consult Toxicology Reports: Review any available preclinical toxicology data for this compound to see if similar toxicities have been observed and if they have been linked to specific off-target activities.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Kinase FamilyComments
Kinase A (Primary Target) 5 Tyrosine Kinase High Potency
Kinase B50Tyrosine Kinase10-fold less potent than on-target
Kinase C250Serine/Threonine KinasePotential for off-target effects at higher concentrations
Kinase D>1000Serine/Threonine KinaseLow probability of direct inhibition
Kinase E800Tyrosine KinaseUnlikely to be a significant off-target

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Mobility Shift Assay

This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of kinases.

  • Reagents and Materials:

    • Purified recombinant kinases

    • Fluorescently labeled peptide substrate for each kinase

    • ATP

    • This compound (or other test compound)

    • Assay buffer (containing appropriate salts, DTT, and BSA)

    • Microplates

    • Microplate reader capable of detecting fluorescence

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a microplate, add the kinase, the fluorescently labeled peptide substrate, and the various concentrations of this compound.

    • Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for each specific kinase.[5]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • The separation of the phosphorylated and unphosphorylated substrate is achieved through microfluidic capillary electrophoresis.

    • The amount of phosphorylated product is quantified by detecting the fluorescent signal.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol describes a method to quantify the engagement of this compound with a specific kinase target in living cells.[3]

  • Reagents and Materials:

    • HEK293 cells (or other suitable cell line)

    • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

    • Transfection reagent

    • NanoBRET™ tracer

    • This compound (or other test compound)

    • Opti-MEM® I Reduced Serum Medium

    • Microplate reader capable of measuring luminescence and fluorescence

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.

    • Plate the transfected cells in a white-walled microplate and allow them to attach overnight.

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted this compound to the cells.

    • Add the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled compound that binds to the ATP-binding site of the kinase.

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. This is done by measuring the emission from the NanoLuc® donor (at 460 nm) and the emission from the fluorescent tracer acceptor (at >600 nm).

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.

    • The IC50 value for target engagement is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Mandatory Visualization

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype or Toxicity Observed check_profile Review this compound Kinase Selectivity Profile (Table 1) start->check_profile is_off_target Potential Off-Target Identified? check_profile->is_off_target validate Validate Off-Target Engagement in Cells (e.g., NanoBRET™) is_off_target->validate Yes on_target_path Consider On-Target Effects of Kinase A is_off_target->on_target_path No is_engaged Is Off-Target Engaged at Relevant Concentration? validate->is_engaged phenotype_link Link Off-Target to Phenotype (e.g., Rescue Experiment) is_engaged->phenotype_link Yes is_engaged->on_target_path No conclusion_off Conclusion: Phenotype is Likely Off-Target Mediated phenotype_link->conclusion_off conclusion_on Conclusion: Phenotype is Likely On-Target Mediated on_target_path->conclusion_on

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Kinase_Inhibitor_Selectivity_Pathway This compound This compound KinaseA Kinase A (On-Target) This compound->KinaseA High Affinity KinaseB Kinase B (Off-Target) This compound->KinaseB Lower Affinity KinaseC Kinase C (Off-Target) This compound->KinaseC Lower Affinity DownstreamA Cellular Pathway A KinaseA->DownstreamA DownstreamB Cellular Pathway B KinaseB->DownstreamB DownstreamC Cellular Pathway C KinaseC->DownstreamC Phenotype_Desired Desired Therapeutic Effect DownstreamA->Phenotype_Desired Phenotype_Undesired Undesired Side Effects DownstreamB->Phenotype_Undesired DownstreamC->Phenotype_Undesired

Caption: On-target vs. off-target signaling pathways of this compound.

References

Technical Support Center: Improving the Bioavailability of RPR104632

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the NMDA receptor antagonist, RPR104632. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a potent and selective antagonist of the glycine site on the NMDA receptor. Due to its neuroprotective properties, it holds potential for the treatment of various neurological disorders where excitotoxicity is implicated.

Q2: Are there known bioavailability challenges with NMDA receptor antagonists like this compound?

Yes, several NMDA receptor antagonists have faced challenges with poor oral bioavailability in clinical and preclinical development. For instance, compounds like ifenprodil and radiprodil have encountered obstacles due to low bioavailability.[1][2] High plasma protein binding has also been noted as a potential issue for glycine site antagonists, which can limit the fraction of free drug available to exert its effect.[3]

Q3: What are the common factors that could be limiting the oral bioavailability of this compound?

While specific data for this compound is limited in publicly available literature, common factors affecting the bioavailability of similar compounds include:

  • Poor aqueous solubility: Low solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive first-pass metabolism: The drug may be heavily metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 enzymes, such as CYP2D6, have been shown to play a significant role in the metabolism of some NMDA receptor antagonists.[4]

  • High plasma protein binding: Extensive binding to plasma proteins reduces the concentration of the free, active drug.[3]

  • Efflux by transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.

Troubleshooting Guide

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Potential Cause: Poor aqueous solubility limiting dissolution and absorption.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Assess the compound's lipophilicity (LogP/LogD).

  • Formulation Strategies to Enhance Solubility:

    • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Formulating this compound with a polymer to create an amorphous solid dispersion can improve its dissolution rate and extent.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubility and absorption of lipophilic compounds.

    • pH Modification: For ionizable compounds, co-formulation with pH modifiers can create a microenvironment that favors dissolution.

    • Salt Formation: Creating a more soluble salt form of this compound could be a viable strategy.

Issue 2: High Discrepancy Between In Vitro Potency and In Vivo Efficacy

Potential Cause: Extensive first-pass metabolism.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Incubate this compound with liver microsomes or hepatocytes from different species (including human) to determine the rate and major metabolites.

    • Identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism using recombinant CYP enzymes or specific inhibitors.

  • Strategies to Mitigate First-Pass Metabolism:

    • Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation. This approach was successful for the NMDA receptor antagonist CGP 37849.[3]

    • Co-administration with CYP Inhibitors: While not a long-term clinical strategy, co-administration with a known inhibitor of the metabolizing CYP enzyme in preclinical studies can help confirm the role of first-pass metabolism.

    • Alternative Routes of Administration: For initial preclinical testing, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and liver first-pass effect.

Quantitative Data Summary

While specific bioavailability data for this compound is not publicly available, the following table summarizes the oral bioavailability of other NMDA receptor antagonists to provide context for researchers.

CompoundClassSpeciesOral Bioavailability (%)Key Observations
TraxoprodilNR2B selective antagonistHuman (CYP2D6 Extensive Metabolizers)22.8 - 62.1Nonlinear and dose-dependent due to saturation of first-pass metabolism.[4]
TraxoprodilNR2B selective antagonistHuman (CYP2D6 Poor Metabolizers)~80Linear and dose-independent.[4]
CGP 39551 (prodrug)Competitive antagonistRatOrally bioavailableActed as a prodrug for the active compound CGP 37849.[3]
IfenprodilNR2B selective antagonist-PoorA known challenge in its clinical development.[1][2]
RadiprodilNR2B selective antagonist-PoorA known challenge in its clinical development.[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the thermodynamic solubility of this compound in buffers of different pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 1.0 to 7.4.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the intrinsic clearance of this compound in liver microsomes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (e.g., from rat, mouse, dog, and human), this compound at a known concentration, and a buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of this compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizations

Bioavailability_Factors cluster_formulation Formulation & Physicochemical Properties cluster_absorption Absorption Phase cluster_metabolism Metabolism cluster_distribution Distribution Solubility Aqueous Solubility Dissolution Dissolution Rate Solubility->Dissolution Permeability Membrane Permeability Dissolution->Permeability Drug in Solution ParticleSize Particle Size ParticleSize->Dissolution Formulation Formulation Strategy Formulation->Solubility FirstPass First-Pass Metabolism (Gut Wall & Liver) Permeability->FirstPass Efflux Efflux Transporters (e.g., P-gp) Efflux->Permeability Reduces Absorption SystemicCirculation Systemic Circulation FirstPass->SystemicCirculation Fraction Escaping Metabolism CYP_Enzymes CYP450 Enzymes CYP_Enzymes->FirstPass ProteinBinding Plasma Protein Binding SystemicCirculation->ProteinBinding

Factors influencing the oral bioavailability of a drug.

Experimental_Workflow Start Start: Low Oral Bioavailability Observed PhysChem 1. Physicochemical Characterization (Solubility, LogP) Start->PhysChem InVitro_ADME 2. In Vitro ADME Screening (Metabolic Stability, Permeability) PhysChem->InVitro_ADME Formulation_Dev 3. Formulation Development (e.g., Solid Dispersion, SEDDS) InVitro_ADME->Formulation_Dev InVivo_PK 4. In Vivo Pharmacokinetic Study (Oral vs. IV administration) Formulation_Dev->InVivo_PK Data_Analysis 5. Data Analysis (Calculate F%, CL, Vd) InVivo_PK->Data_Analysis Decision Decision Point: Bioavailability Goal Met? Data_Analysis->Decision End_Success Proceed with Further Development Decision->End_Success Yes End_Iterate Iterate on Formulation or Chemical Structure Decision->End_Iterate No

Workflow for investigating and improving oral bioavailability.

References

Technical Support Center: RPR104632 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RPR104632 in electrophysiology experiments. The following resources are designed to help you distinguish between genuine pharmacological effects of this compound and common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when encountering an unexpected result in my recordings with this compound?

A: When an unexpected result occurs, it is crucial to determine if it stems from the compound's activity or a technical issue with the electrophysiology setup. First, verify the stability of your recording baseline without the compound. Then, perform a vehicle control experiment to ensure the solvent for this compound does not have an effect on its own. Finally, review your experimental protocol to check for any recent changes in solutions, equipment, or procedures.

Q2: How can I be sure that the observed effects are due to this compound and not a technical artifact?

A: To attribute an observed effect to this compound, it should be concentration-dependent and reversible upon washout. If the effect persists after washing out the compound, it may indicate a technical issue or irreversible binding of the compound. Comparing the effect to a known positive control for the ion channel or receptor of interest can also help validate your results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during electrophysiology recordings.

Issue 1: No discernible effect of this compound on recorded currents.

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Incorrect Compound Concentration - Verify the dilution calculations and ensure the final concentration in the bath is correct.- Prepare a fresh stock solution of this compound.
Compound Degradation - Check the storage conditions and expiration date of the this compound stock.- Protect the stock solution from light and repeated freeze-thaw cycles.
Inactive Compound - If possible, obtain a new batch of the compound.- Test the compound on a well-characterized positive control cell line or preparation.
Slow Onset of Action - Increase the duration of compound application to allow sufficient time for it to reach its target and exert its effect.
Target Not Expressed - Confirm that the cells or tissue being used express the intended molecular target of this compound.
Issue 2: Unstable baseline or sudden changes in holding current upon this compound application.

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Perfusion System Artifact - Ensure the perfusion system is properly grounded.[1] A change in the solution can sometimes introduce a liquid junction potential artifact, causing a small, stable offset.[1]- Check for bubbles in the perfusion line, as they can cause mechanical and electrical noise.
Vehicle Effect - Perform a control experiment with the vehicle solution alone to see if it causes similar changes.
Compound Precipitation - Visually inspect the solution for any signs of precipitation after adding this compound.- Filter the final solution before use.
Mechanical Disturbance - Ensure that the application of the solution is gentle and does not physically disturb the patched cell.
Issue 3: Increased noise in the recording after applying this compound.

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Electrical Interference from Perfusion System - Check the grounding of the perfusion pump and any associated heating elements.[1]
Compound-Induced Channel Gating - The compound may be inducing rapid opening and closing of ion channels, which can manifest as increased noise. Analyze the noise to see if it has a specific spectral signature.
Membrane Instability - this compound might be affecting the integrity of the cell membrane. Monitor the seal resistance and cell health.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Test for Ion Channel Blockade by this compound
  • Cell Preparation: Prepare the cells expressing the ion channel of interest and place them in the recording chamber with the appropriate external solution.

  • Pipette Preparation: Pull a borosilicate glass pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal (seal resistance > 1 GΩ).

  • Whole-Cell Configuration: Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential where the channels of interest are closed (e.g., -80 mV). Apply a series of voltage steps to elicit ionic currents and record the baseline activity for 2-3 minutes.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Effect Recording: Once the drug effect has reached a steady state, apply the same series of voltage steps to record the currents in the presence of the compound.

  • Washout: Perfuse the chamber with the drug-free external solution to check for the reversibility of the effect.

  • Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after the application of this compound. Plot the current-voltage (I-V) relationship to determine the effect of the compound.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate key workflows and concepts in troubleshooting electrophysiology recordings.

cluster_0 Troubleshooting Workflow for Unexpected Results A Unexpected Result Observed B Check Baseline Stability (No Compound) A->B E Is Baseline Stable? B->E C Perform Vehicle Control F Does Vehicle Have an Effect? C->F D Review Protocol for Changes G Were There Recent Protocol Changes? D->G E->C Yes H Issue is Likely with Setup (e.g., Grounding, Solutions) E->H No F->D No I Issue is with Vehicle or its Concentration F->I Yes J Changed Parameter is the Likely Cause G->J Yes K Proceed with this compound Experiment G->K No cluster_1 Validating a Pharmacological Effect A Observed Effect with this compound B Concentration-Dependence Does the effect size increase with higher concentrations? A->B C Reversibility Does the effect disappear after washout? B->C D Positive Control Is the effect similar to a known modulator of the target? C->D E Confirmed Pharmacological Effect D->E cluster_2 Potential Signaling Pathway of a Hypothetical Ion Channel Modulator This compound This compound IonChannel Target Ion Channel This compound->IonChannel Binds to MembranePotential Change in Membrane Potential IonChannel->MembranePotential Modulates Ion Flux CellularResponse Cellular Response (e.g., Action Potential Firing) MembranePotential->CellularResponse Initiates

References

Technical Support Center: RPR104632 Toxicity and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the toxicity and cytotoxicity of RPR104632 is not publicly available in sufficient detail to generate a comprehensive technical support guide. The following content is based on general principles of toxicity and cytotoxicity testing and is intended to serve as a foundational framework. Specific experimental outcomes and troubleshooting for this compound cannot be provided at this time due to the absence of published data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Based on limited publicly available information, this compound is categorized as a compound related to NMDA receptors. However, its specific chemical structure, molecular weight, and detailed mechanism of action are not well-documented in accessible scientific literature. Without this information, it is challenging to predict its specific toxicological profile.

Q2: I am not seeing any cytotoxic effects of this compound in my cell line. What could be the reason?

A2: There are several potential reasons for a lack of observed cytotoxicity, which can be explored through a systematic troubleshooting process.

  • Cell Line Specificity: The chosen cell line may not express the target receptor (presumably an NMDA receptor subtype) or may have intrinsic resistance mechanisms. It is crucial to use a cell line known to be sensitive to NMDA receptor modulation.

  • Compound Solubility and Stability: this compound may have poor solubility in your culture medium, leading to a lower effective concentration. Ensure the compound is fully dissolved. Additionally, the compound may be unstable under your experimental conditions (e.g., light, temperature, pH).

  • Concentration and Exposure Time: The concentrations tested may be too low, or the exposure time may be too short to induce a cytotoxic response. A broad range of concentrations and multiple time points should be evaluated.

  • Assay Interference: The components of your cytotoxicity assay may be incompatible with this compound. Consider running appropriate controls to test for any direct interaction between the compound and your assay reagents.

Q3: My results for this compound toxicity are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in toxicology studies. To improve reproducibility, consider the following:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

  • Prepare Fresh Compound Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.

  • Automate Liquid Handling: Use automated pipetting systems to minimize variability in reagent and compound addition.

  • Run Concurrent Controls: Always include positive and negative controls in every experiment to benchmark your results.

  • Monitor for Contamination: Regularly check cell cultures for microbial contamination, which can significantly impact results.

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity Results
Issue Potential Cause Recommended Solution
High background in cytotoxicity assay Reagent contamination or improper washing steps.Use fresh, sterile reagents. Optimize washing steps to remove residual media and compounds.
Cell death in vehicle control group Vehicle (e.g., DMSO) concentration is too high.Determine the maximum tolerated vehicle concentration for your cell line in a preliminary experiment.
No dose-dependent effect observed Concentration range is not appropriate.Test a wider range of concentrations, including logarithmic dilutions, to capture the full dose-response curve.
Discrepancy between different cytotoxicity assays Different assays measure distinct cellular endpoints (e.g., membrane integrity vs. metabolic activity).Use multiple, mechanistically different assays to obtain a comprehensive view of cytotoxicity.

Experimental Protocols

Due to the lack of specific data for this compound, the following are generalized protocols that would typically be adapted for such a compound.

General Protocol for MTT Assay to Assess Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Diagrams

General Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis start Select Cell Line seed Seed Cells in 96-well Plate start->seed adhere Overnight Incubation seed->adhere prepare Prepare this compound Dilutions adhere->prepare treat Treat Cells prepare->treat incubate Incubate (24, 48, 72h) treat->incubate add_reagent Add Assay Reagent incubate->add_reagent read Read Absorbance add_reagent->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for assessing in vitro cytotoxicity.

Hypothetical Signaling Pathway for NMDA Receptor-Mediated Excitotoxicity

This diagram illustrates a general pathway and is not based on specific data for this compound.

G This compound This compound NMDAR NMDA Receptor This compound->NMDAR (Hypothetical Activation) Ca_influx Ca2+ Influx NMDAR->Ca_influx ROS Increased ROS Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Validation & Comparative

A Comparative Analysis of the Efficacy of RPR104632 and MK-801 in Modulating NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two N-methyl-D-aspartate (NMDA) receptor modulators, RPR104632 and MK-801 (Dizocilpine). While MK-801 has been extensively studied, public domain information on this compound is primarily limited to in vitro data. This document summarizes the available evidence, presents it in a structured format, and outlines the experimental methodologies and signaling pathways involved.

Mechanism of Action: Two Distinct Approaches to NMDA Receptor Inhibition

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Dysregulation of NMDA receptor activity is implicated in a variety of neurological disorders. This compound and MK-801 employ different strategies to modulate this receptor's function.

This compound acts as a potent and selective antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. By blocking the binding of glycine, this compound prevents the conformational change required for channel opening, thereby indirectly inhibiting ion flux.

MK-801 is a non-competitive antagonist that functions as an open-channel blocker . It binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the passage of ions such as Ca²⁺. This action is "use-dependent," meaning the channel must first be opened by the binding of both glutamate and glycine for MK-801 to gain access to its binding site.

Comparative Efficacy: An In Vitro Perspective

Direct, head-to-head in vivo comparisons of this compound and MK-801 are not available in the current body of scientific literature. The following tables summarize the available quantitative data, primarily from in vitro studies, to facilitate a preliminary comparison.

Table 1: In Vitro Potency and Efficacy of this compound and MK-801
ParameterThis compoundMK-801
Binding Affinity (Ki) 4.9 nM (vs. [³H]DCKA at glycine site)Not directly comparable
IC₅₀ (Binding Inhibition) 55 nM (inhibition of [³H]TCP binding)Not directly comparable
IC₅₀ (Functional Assay) 890 nM (inhibition of NMDA-evoked cGMP increase)Not directly comparable
Neuroprotection (EC₅₀) 4 µM (against NMDA-induced neurotoxicity)~1 µM (conferred complete protection)

Data for this compound is derived from a single primary source.[1]

Table 2: In Vivo Neuroprotective Efficacy of MK-801

No publicly available in vivo efficacy data for this compound has been identified.

Animal ModelInsultMK-801 Dose (mg/kg, i.p.)Neuroprotective Outcome
RatExcitotoxin (NMDA/Quinolinate)1 - 10Prevented neurodegeneration in striatum and hippocampus.[1]
RatHypoglycemia1.5 - 5.0Mitigated selective neuronal necrosis in hippocampus and striatum.[2]
RatTraumatic Brain Injury0.5, 2, 10Reduced neuronal damage and preserved learning and memory.[3]
CatGlobal Cerebral Ischemia≥ 0.5Improved EEG recovery, maintained blood-brain barrier integrity.[4]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

NMDA-Induced Neurotoxicity in Rat Hippocampal Slices

This assay assesses the ability of a compound to protect neurons from excitotoxic cell death induced by NMDA.

  • Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) are prepared from the brains of young adult rats using a vibratome. Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Drug Pre-incubation: Slices are pre-incubated with various concentrations of the test compound (this compound or MK-801) for a defined period (e.g., 30-60 minutes).

  • NMDA Exposure: Neurotoxicity is induced by exposing the slices to a high concentration of NMDA (e.g., 100 µM) for a specific duration (e.g., 1-3 hours).

  • Assessment of Cell Death: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the incubation medium, a marker of cell lysis. Alternatively, cell viability can be assessed using fluorescent dyes like propidium iodide, which only enters cells with compromised membranes.

  • Data Analysis: The neuroprotective effect is calculated as the percentage reduction in LDH release or cell death compared to slices treated with NMDA alone. An EC₅₀ value, the concentration of the compound that provides 50% of the maximal protection, is then determined.

Visualizing the Mechanisms: Signaling Pathways and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Downstream Downstream Signaling (e.g., nNOS, Calpain) Ca_Influx->Downstream Activates Cell_Death Excitotoxic Cell Death Downstream->Cell_Death Leads to This compound This compound This compound->Glycine Competes with MK801 MK-801 MK801->NMDAR Blocks Channel

Figure 1: NMDA Receptor Signaling and Antagonist Action.

Experimental_Workflow start Start prep Hippocampal Slice Preparation start->prep preincubation Pre-incubation with This compound or MK-801 prep->preincubation induction Induction of Excitotoxicity (NMDA Application) preincubation->induction assessment Assessment of Neuronal Viability (e.g., LDH Assay) induction->assessment analysis Data Analysis (Calculation of EC₅₀) assessment->analysis end End analysis->end

Figure 2: In Vitro Neuroprotection Assay Workflow.

Summary and Future Directions

The available data indicates that both this compound and MK-801 are potent modulators of NMDA receptor function, with demonstrated neuroprotective effects in vitro. MK-801 has a substantial body of evidence supporting its in vivo neuroprotective efficacy across various models of neuronal injury, although its clinical utility is hampered by a severe side-effect profile.

The critical knowledge gap for a comprehensive comparison is the lack of in vivo efficacy and pharmacokinetic data for this compound. Future research should aim to evaluate this compound in animal models of neurodegenerative diseases to determine its neuroprotective potential, blood-brain barrier permeability, and overall safety profile. Such studies are essential to ascertain whether targeting the glycine site with antagonists like this compound offers a more favorable therapeutic window compared to channel blockers like MK-801.

References

Comparative Analysis of RPR104632's Selectivity for NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the NMDA receptor antagonist RPR104632, with a comparative analysis of its selectivity against other NMDA receptor modulators.

This guide provides a detailed comparison of this compound's performance with alternative NMDA receptor antagonists, supported by experimental data. It includes a thorough examination of binding affinities, functional antagonism, and the underlying experimental methodologies.

Introduction to this compound

This compound is a potent and specific antagonist that acts at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. By targeting the glycine binding site, this compound offers a distinct mechanism for modulating NMDA receptor activity, which has implications for various neurological and psychiatric disorders.

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the available quantitative data for this compound and a selection of other NMDA receptor antagonists. This data is compiled from various studies and is intended for comparative purposes. It is important to note that variations in experimental conditions can influence these values.

CompoundTarget SiteBinding Affinity (Ki)Functional Antagonism (IC50)Subunit Selectivity
This compound Glycine Site (GluN1) 4.9 nM [1]55 nM (for [3H]TCP binding)[1], 890 nM (for cGMP increase)[1]Data Not Available
5,7-Dichlorokynurenic Acid (DCKA)Glycine Site (GluN1)79 nM[2]IC50 ratio (plateau/peak) = 3.42Preferential for GluN1
ACEA-1021Glycine Site (GluN1)Data Not AvailableIC50 ratio (plateau/peak) = 1.69Data Not Available
L-695,902Glycine Site (GluN1)Data Not AvailableIC50 ratio (plateau/peak) = 0.98Data Not Available
LY-294,619Glycine Site (GluN1)Data Not AvailableIC50 ratio (plateau/peak) = 1.71Data Not Available
MemantineChannel Pore~1 µMVaries with subunit and Mg2+ concentrationWeak, slight preference for NR2C/D
KetamineChannel Pore~0.3 µMVaries with experimental conditionsNon-selective
AmantadineChannel Pore~10-70 µMWeak antagonistNon-selective
MK-801 (Dizocilpine)Channel PoreHigh affinity (nM range)Potent channel blockerNon-selective
IfenprodilGluN2B SubunitHigh affinity for GluN2BPotent GluN2B antagonistHighly selective for GluN2B

Experimental Protocols

Radioligand Binding Assay for Glycine Site Antagonists

This protocol outlines a general method for determining the binding affinity (Ki) of compounds like this compound to the glycine binding site of the NMDA receptor.

1. Membrane Preparation:

  • Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a high-affinity antagonist radioligand like [3H]MDL 105,519), and the test compound (e.g., this compound) at various concentrations.

  • To determine non-specific binding, a high concentration of a known non-radioactive glycine site ligand is added to a set of wells.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes a method to assess the functional antagonism of NMDA receptor-mediated currents by compounds like this compound.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines stably expressing specific NMDA receptor subunit combinations (e.g., HEK293 cells) are used.

  • Cells are plated on coverslips suitable for electrophysiological recording.

2. Recording Setup:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an external recording solution.

  • A glass micropipette with a fine tip (the patch pipette) is filled with an internal solution and is used to form a high-resistance seal with the membrane of a single cell.

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

3. Current Measurement:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • NMDA receptor-mediated currents are evoked by the application of NMDA and a glycine site co-agonist (e.g., glycine or D-serine).

  • The test compound (this compound) is applied at various concentrations to the external solution, and the resulting inhibition of the NMDA-evoked current is measured.

4. Data Analysis:

  • The peak and steady-state (plateau) amplitudes of the NMDA-evoked currents are measured in the absence and presence of the antagonist.

  • The percentage of inhibition is calculated for each concentration of the antagonist.

  • The IC50 value for the inhibition of the current is determined by fitting the concentration-response data to a logistic function.

Visualizing Key Pathways and Workflows

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 This compound This compound This compound->NMDA_R Antagonizes (Blocks Glycine Binding) Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII PKC PKC Ca_ion->PKC nNOS nNOS Ca_ion->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB NO Nitric Oxide nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression

Caption: NMDA receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing NMDA Receptor Antagonist Selectivity

Antagonist_Selectivity_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging) (Determine IC50) start->functional_assay subunit_selectivity Subunit Selectivity Profiling (Test against different GluN2 subunits: NR2A, NR2B, NR2C, NR2D) binding_assay->subunit_selectivity functional_assay->subunit_selectivity data_analysis Data Analysis and Comparison (Compare Ki and IC50 values across subunits and with other antagonists) subunit_selectivity->data_analysis conclusion Conclusion: Determine Selectivity Profile data_analysis->conclusion

Caption: Workflow for determining the selectivity of an NMDA receptor antagonist.

Conclusion

This compound is a high-affinity antagonist for the glycine site of the NMDA receptor. The available data indicates its potent inhibitory action. However, a comprehensive understanding of its selectivity profile, particularly across the different NMDA receptor subunits, requires further investigation. The experimental protocols and workflows outlined in this guide provide a framework for such a detailed characterization, which is essential for the continued development and potential therapeutic application of this compound and other novel NMDA receptor modulators. Further research is warranted to fully elucidate the comparative pharmacology of this compound.

References

Cross-validation of RPR104632 effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding RPR104632 is not publicly available. Extensive searches for the compound "this compound" have yielded no specific results in publicly accessible scientific literature, patent databases, or clinical trial registries. This suggests that this compound may be an internal designation for a compound in the early stages of development and not yet disclosed publicly, a possible misspelling, or an incorrect identifier.

Without information on the chemical structure, mechanism of action, and biological effects of this compound, it is not possible to provide a cross-validation comparison of its effects in different cell lines, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases for details. Should a correct and publicly documented compound name be available, a comprehensive comparison guide can be generated.

A Comparative Analysis of Benzothiadiazine-Based AMPA Receptor Modulators: IDRA21, Diazoxide, and Cyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent benzothiadiazine derivatives—IDRA21, Diazoxide, and Cyclothiazide—known for their positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes their mechanism of action and relevant signaling pathways.

Introduction to Benzothiadiazines and AMPA Receptor Modulation

Benzothiadiazine derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1] A key therapeutic application for a subset of these compounds is the modulation of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.[2] Positive allosteric modulators of AMPA receptors, such as the compounds discussed herein, enhance glutamatergic signaling by reducing receptor desensitization and/or slowing deactivation.[1][3] This mechanism holds therapeutic potential for treating cognitive disorders and other neurological conditions.

Comparative Performance Data

The following tables summarize the quantitative data for IDRA21, Diazoxide, and Cyclothiazide, focusing on their potency and efficacy as AMPA receptor modulators.

Compound Parameter Value Cell Type/Preparation Notes Reference
IDRA21 EC50 (Potentiation of AMPAergic autaptic currents)150 µMCultured rat hippocampal neuronsProlonged AMPAergic autaptic currents by 5.6-fold.[3]
ED50 (Reversal of alprazolam-induced cognitive deficit)13 µmol/kg (oral)RatsIn a passive avoidance test.[4]
ED50 (Reversal of scopolamine-induced cognitive deficit)108 µmol/kg (oral)RatsIn a passive avoidance test.[4]
Diazoxide Potentiation of AMPA (30 µM) induced currentUp to 5-fold increaseXenopus oocytes expressing rat cortex mRNAConcentration range of 1-1000 µM.[5]
Cyclothiazide EC50 (Increase in peak AMPA currents)28 µMHEK 293 cells stably transfected with rat flip GluR1 subunitIncreased peak currents by 90-fold with 150 µM AMPA.[1]
EC50 (Increase in steady-state AMPA currents)46 µMHEK 293 cells stably transfected with rat flip GluR1 subunitIncreased steady-state currents by 636-fold.[1]

Mechanism of Action and Signaling Pathways

IDRA21, Diazoxide, and Cyclothiazide are positive allosteric modulators that bind to a site on the AMPA receptor distinct from the glutamate binding site.[5][6] Their primary mechanism is the inhibition of rapid desensitization of the receptor upon glutamate binding, thereby prolonging the influx of cations (primarily Na+ and Ca2+) and enhancing the excitatory postsynaptic potential.[1][3]

The potentiation of AMPA receptor activity can lead to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can ultimately influence gene expression, including that of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[7]

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Benzothiadiazine Benzothiadiazine (e.g., IDRA21, Diazoxide, Cyclothiazide) Benzothiadiazine->AMPA_R Modulates Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Opens Channel CaMKII CaMKII Ion_Influx->CaMKII Activates PKC PKC Ion_Influx->PKC Activates MAPK_Pathway MAPK Pathway (Ras-Raf-MEK-ERK) CaMKII->MAPK_Pathway Activates PKC->MAPK_Pathway Activates CREB CREB MAPK_Pathway->CREB Phosphorylates BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression Promotes

Caption: Simplified signaling pathway of AMPA receptor modulation by benzothiadiazines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the effects of benzothiadiazines on AMPA receptors.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique is used to measure the effect of compounds on AMPA receptor-mediated currents in individual neurons.

Objective: To quantify the potentiation of AMPA receptor currents by benzothiadiazine derivatives.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV or -70 mV to record inward currents.

  • Drug Application: A baseline AMPA receptor-mediated current is elicited by a brief application of glutamate. Subsequently, the benzothiadiazine compound is co-applied with glutamate.

  • Data Analysis: The peak amplitude, decay time constant, and total charge transfer of the AMPA receptor-mediated currents are measured and compared before and after the application of the test compound.

Patch_Clamp_Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow Start Start Cell_Culture Culture Primary Neurons Start->Cell_Culture Form_Seal Form Giga-seal with Micropipette Cell_Culture->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Neuron (-70mV) Whole_Cell->Voltage_Clamp Baseline Elicit Baseline AMPA Current (Glutamate Application) Voltage_Clamp->Baseline Drug_Application Co-apply Benzothiadiazine and Glutamate Baseline->Drug_Application Record_Currents Record Potentiated Currents Drug_Application->Record_Currents Analysis Analyze Amplitude, Decay, and Charge Transfer Record_Currents->Analysis End End Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This assay is used to determine if a compound binds to the same site as the natural ligand (glutamate) or to an allosteric site.

Objective: To assess whether benzothiadiazines compete with AMPA for binding to the receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from brain tissue (e.g., rat cortex).

  • Incubation: The membranes are incubated with a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA) in the presence of varying concentrations of the test compound (benzothiadiazine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: A competition binding curve is generated to determine if the test compound displaces the radiolabeled agonist. A lack of displacement suggests binding to an allosteric site.[5]

Discussion and Conclusion

The comparative analysis of IDRA21, Diazoxide, and Cyclothiazide reveals that all three compounds act as positive allosteric modulators of AMPA receptors, primarily by inhibiting receptor desensitization. Cyclothiazide appears to be the most potent of the three in in-vitro electrophysiological assays, with an EC50 in the low micromolar range for potentiating AMPA currents.[1] IDRA21 also demonstrates significant potentiation and has shown in-vivo efficacy in reversing cognitive deficits in animal models.[3][4] Diazoxide effectively potentiates AMPA receptor currents, though direct EC50 comparisons are challenging due to variations in experimental conditions across studies.[5]

References

Reproducibility of RPR104632 Findings: A Comparative Analysis with Alternative NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Summary of RPR104632's In-Vitro Profile

This compound is a benzothiadiazine derivative that acts as a specific antagonist at the glycine co-agonist site of the NMDA receptor. The initial characterization of this compound demonstrated its high affinity and functional antagonism in several key in-vitro assays.

Comparative Analysis of NMDA Glycine Site Antagonists

To contextualize the findings for this compound, the following table compares its reported in-vitro potency with that of other notable NMDA glycine site antagonists.

CompoundTargetAssay TypeSpeciesTissuePotency (Ki / IC50)Reference
This compound NMDA Receptor Glycine Site[3H]5,7-dichlorokynurenic acid bindingRatCerebral CortexKi: 4.9 nM[1]
This compound NMDA Receptor Channel Complex[3H]TCP binding inhibitionRatCerebral CortexIC50: 55 nM[1]
This compound NMDA-evoked cGMP increaseFunctional AntagonismNeonatal RatCerebellar SlicesIC50: 890 nM[1]
L-701,324 NMDA Receptor Glycine Site[3H]L-689,560 bindingRatWhole BrainKi: 2.2 nM
ACEA-1021 NMDA Receptor Glycine Site[3H]MDL 105,519 bindingRatForebrainKi: 1.1 nM
GV150526A NMDA Receptor Glycine Site[3H]GV150526A bindingHumanRecombinant NR1a/2AKi: 8.5 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for the key assays used to characterize this compound and its alternatives.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for the NMDA receptor glycine site.

General Protocol (based on the characterization of this compound):

  • Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are homogenized in a Tris-HCl buffer. The homogenate is centrifuged and the resulting pellet is washed multiple times to remove endogenous ligands.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [3H]5,7-dichlorokynurenic acid) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Functional Antagonism Assays

Objective: To assess the ability of a compound to inhibit the functional response mediated by NMDA receptor activation.

Example Protocol: NMDA-evoked cGMP Increase:

  • Tissue Preparation: Cerebellar slices from neonatal rats are prepared and pre-incubated in a buffer solution.

  • Assay Procedure: The slices are exposed to NMDA to stimulate cGMP production. The test compound is added at various concentrations to determine its inhibitory effect on this NMDA-mediated response.

  • cGMP Quantification: The reaction is stopped, and the tissue is homogenized. The levels of cGMP are then measured using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the NMDA-induced cGMP increase (IC50) is calculated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 This compound This compound (Antagonist) This compound->NMDA_R Blocks Glycine Site Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening nNOS nNOS activation Ca_ion->nNOS Neurotoxicity Neurotoxicity Ca_ion->Neurotoxicity Excessive Influx cGMP cGMP Production nNOS->cGMP

Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.

Binding_Assay_Workflow start Start: Tissue Homogenization prep Membrane Preparation (Centrifugation & Washing) start->prep incubation Incubation: - Membranes - Radioligand ([3H]DCKA) - Test Compound (this compound) prep->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Quantifies Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end_node End: Determine Binding Affinity analysis->end_node

Caption: Workflow for Radioligand Binding Assay.

Functional_Assay_Workflow start Start: Cerebellar Slice Preparation preincubation Pre-incubation in Buffer start->preincubation stimulation Stimulation with NMDA in presence of Test Compound preincubation->stimulation termination Reaction Termination stimulation->termination quantification Quantification of cGMP (RIA or ELISA) termination->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end_node End: Determine Functional Potency analysis->end_node

Caption: Workflow for Functional Antagonism Assay (cGMP).

References

RPR104632 as a Negative Control in NMDA Receptor Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role and efficacy of control compounds is paramount for the robust interpretation of experimental data. This guide provides a comprehensive comparison of RPR104632, an inactive compound, used as a negative control in studies targeting the N-methyl-D-aspartate (NMDA) receptor, against its active counterpart, SAR104742.

This compound is the inactive (S)-enantiomer of SAR104742, a potent and selective antagonist of the NMDA receptor that acts at the glycine binding site. Due to their stereochemical relationship, this compound serves as an ideal negative control in experiments investigating the effects of SAR104742, allowing researchers to distinguish specific NMDA receptor-mediated effects from non-specific actions of the chemical scaffold.

Comparative Efficacy at the NMDA Receptor

The primary difference between SAR104742 and this compound lies in their affinity for the glycine binding site of the NMDA receptor. Experimental data consistently demonstrates that SAR104742 exhibits high affinity for this site, while this compound displays significantly lower to negligible affinity. This differential binding affinity is the basis for this compound's use as a negative control.

CompoundTargetAffinity (IC50)Functional Activity
SAR104742 NMDA Receptor (Glycine Site)HighAntagonist
This compound NMDA Receptor (Glycine Site)Low / NegligibleInactive

Experimental Protocols

To assess the activity of NMDA receptor antagonists and validate the use of this compound as a negative control, several key experimental protocols are employed.

NMDA Receptor Binding Assay

This assay directly measures the affinity of a compound for the glycine site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Radioligand Binding: Incubate the membranes with a radiolabeled ligand that specifically binds to the NMDA receptor glycine site (e.g., [³H]glycine or a specific radiolabeled antagonist).

  • Competition Assay: Perform competitive binding experiments by adding increasing concentrations of the test compounds (SAR104742 and this compound).

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Electrophysiological Recording of NMDA Receptor Activity

This functional assay measures the ability of a compound to inhibit NMDA receptor-mediated currents in neurons.

Methodology:

  • Cell Culture: Use primary neuronal cultures or brain slices containing neurons that express NMDA receptors.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion currents flowing through NMDA receptors.

  • NMDA Receptor Activation: Apply NMDA and glycine to the neurons to activate the receptors and elicit a current.

  • Antagonist Application: Perfuse the cells with SAR104742 or this compound at various concentrations and measure the change in the NMDA-evoked current.

  • Data Analysis: Quantify the inhibition of the NMDA receptor current by the test compounds and calculate the IC50 value.

In Vivo Neuroprotection Assays

These assays evaluate the ability of a compound to protect neurons from excitotoxic damage, a process in which excessive NMDA receptor activation plays a key role.

Methodology:

  • Animal Model: Use an animal model of excitotoxicity, such as the administration of an NMDA receptor agonist (e.g., quinolinic acid) or induction of focal ischemia.

  • Compound Administration: Administer SAR104742 or this compound to the animals before or after the excitotoxic insult.

  • Behavioral and Histological Assessment: Evaluate the extent of neuronal damage and functional deficits. This can include behavioral tests to assess motor and cognitive function and histological analysis of brain tissue to quantify the volume of the lesion or the number of surviving neurons.

  • Data Analysis: Compare the outcomes in animals treated with the active compound, the negative control, and a vehicle control to determine the neuroprotective efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is crucial for a clear understanding.

cluster_0 NMDA Receptor Activation & Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine Glycine->NMDAR Binds to Glycine Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Neuronal_Activation Neuronal Activation / Excitotoxicity Ca_influx->Neuronal_Activation SAR104742 SAR104742 (Active Antagonist) SAR104742->NMDAR Blocks Glycine Site This compound This compound (Negative Control) This compound->NMDAR No significant binding

Caption: NMDA receptor signaling pathway and points of intervention.

The diagram above illustrates the activation of the NMDA receptor by its co-agonists, glutamate and glycine, leading to calcium influx and subsequent neuronal activation or excitotoxicity. SAR104742 acts by blocking the glycine binding site, thereby inhibiting receptor function. This compound, as a negative control, does not significantly interact with this site.

cluster_1 Experimental Workflow: In Vitro & In Vivo Testing cluster_2 In Vivo Groups start Hypothesis: Compound targets NMDA receptor binding_assay NMDA Receptor Binding Assay start->binding_assay electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology analysis Data Analysis & Comparison binding_assay->analysis electrophysiology->analysis in_vivo In Vivo Model of Excitotoxicity group_A Group A: SAR104742 in_vivo->group_A group_B Group B: This compound in_vivo->group_B group_C Group C: Vehicle in_vivo->group_C group_A->analysis group_B->analysis group_C->analysis conclusion Conclusion: Specific NMDA Receptor Antagonism analysis->conclusion

Caption: Workflow for comparing active vs. control compounds.

This workflow outlines the logical progression of experiments, from initial in vitro binding and functional assays to in vivo efficacy studies. The inclusion of three distinct groups (active compound, negative control, and vehicle)

Benchmarking RPR104632: A Comparative Analysis Against Standard NMDA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RPR104632, a potent and selective glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, against standard NMDA inhibitors such as Ketamine, Memantine, and Dizocilpine (MK-801). This document synthesizes available experimental data to objectively evaluate the performance of this compound, offering insights into its potential as a therapeutic agent.

Executive Summary

This compound distinguishes itself as a high-affinity antagonist for the glycine co-agonist site on the NMDA receptor complex. This mechanism of action offers a potentially more nuanced modulation of NMDA receptor activity compared to channel blockers or competitive antagonists. The available data suggests that this compound possesses potent neuroprotective properties with a distinct pharmacological profile.

Data Presentation: Quantitative Comparison of NMDA Receptor Inhibitors

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and standard NMDA inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Binding Affinity (Ki) at the NMDA Receptor

CompoundTarget SiteKi (nM)SpeciesReference
This compound Glycine Site ([3H]5,7-dichlorokynurenic acid binding)4.9Rat Cerebral Cortex[1]
KetaminePCP Site ([3H]MK-801 binding)~1000-2500Rat BrainN/A
MemantinePCP Site ([3H]MK-801 binding)~400-700Rat BrainN/A
Dizocilpine (MK-801)PCP Site~3-30Rat BrainN/A

Table 2: Inhibitory Concentration (IC50) for NMDA Receptor Function

CompoundAssayIC50 (nM)Species/SystemReference
This compound [3H]TCP binding55Rat Cerebral Cortex[1]
This compound NMDA-evoked cGMP increase890Neonatal Rat Cerebellar Slices[1]
KetamineNMDA-induced currents~1000-15000Cultured NeuronsN/A
MemantineNMDA-induced currents~1000-2000Cultured NeuronsN/A
Dizocilpine (MK-801)NMDA-induced currents~10-100Cultured NeuronsN/A

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other NMDA inhibitors.

Radioligand Binding Assays

1. [3H]5,7-dichlorokynurenic acid Binding Assay (for Glycine Site Antagonists): This assay measures the affinity of a compound for the glycine binding site on the NMDA receptor.

  • Tissue Preparation: Cerebral cortices from rats are homogenized in a buffered solution and centrifuged to obtain a crude membrane preparation.

  • Incubation: Membranes are incubated with the radioligand [3H]5,7-dichlorokynurenic acid and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. [3H]TCP Binding Assay (for PCP Site Ligands): This assay assesses the ability of a compound to modulate the binding of a channel blocker, providing an indirect measure of NMDA receptor activation.[1]

  • Principle: In the presence of NMDA, the ion channel opens, allowing the radiolabeled channel blocker [3H]TCP to bind. Glycine site antagonists, like this compound, prevent this channel opening, thus inhibiting [3H]TCP binding.

  • Procedure: Similar to the above assay, rat cortical membranes are incubated with [3H]TCP, NMDA, and varying concentrations of the test compound.

  • Outcome: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the NMDA-stimulated [3H]TCP binding.

In Vitro Neuroprotection Assays

NMDA-Induced Neurotoxicity in Rat Hippocampal Slices: This assay evaluates the ability of a compound to protect neurons from excitotoxic cell death induced by NMDA.

  • Slice Preparation: Hippocampal slices are prepared from neonatal rats.

  • Treatment: Slices are pre-incubated with the test compound (e.g., this compound) before being exposed to a toxic concentration of NMDA.

  • Assessment of Neurotoxicity: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by using fluorescent viability stains.

  • Outcome: A reduction in LDH release or an increase in viable cells in the presence of the test compound indicates a neuroprotective effect.[1]

Mandatory Visualizations

Signaling Pathway of a Glycine Site NMDA Receptor Antagonist

NMDA_Glycine_Antagonist_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Blocks Glycine Binding Site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Channel Opening Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., cGMP production) Ca_Influx->Downstream_Signaling Activates Neurotoxicity Excitotoxicity/ Neurotoxicity Downstream_Signaling->Neurotoxicity Leads to

Caption: Mechanism of this compound as a glycine site antagonist on the NMDA receptor.

Experimental Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Start: Prepare Hippocampal Slices PreIncubation Pre-incubation with This compound or Vehicle Start->PreIncubation NMDA_Exposure Exposure to NMDA (Induces Excitotoxicity) PreIncubation->NMDA_Exposure Incubation Incubation Period NMDA_Exposure->Incubation Data_Collection Collect Supernatant (for LDH assay) or Stain Slices (for viability) Incubation->Data_Collection Analysis Quantify Neuronal Damage/ Viability Data_Collection->Analysis End End: Compare Neuroprotective Effect Analysis->End

Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.

Discussion

This compound demonstrates high affinity and specificity for the glycine site of the NMDA receptor. Its ability to antagonize NMDA-induced downstream signaling, such as cGMP production, and to protect against excitotoxicity in vitro highlights its potential as a neuroprotective agent.[1] The stereospecificity of its action, with the (-)-isomer being significantly more potent, further underscores its specific interaction with the receptor.

Compared to standard NMDA inhibitors, this compound's mechanism as a glycine site antagonist may offer a more favorable therapeutic window. By modulating the co-agonist requirement for receptor activation rather than directly blocking the ion channel or the glutamate binding site, this compound might preserve physiological NMDA receptor function to a greater extent, potentially reducing the side effects associated with broader NMDA receptor blockade.

Further in vivo studies directly comparing the efficacy and safety profile of this compound with standard NMDA inhibitors in relevant models of neurological disorders are warranted to fully elucidate its therapeutic potential. Electrophysiological studies would also provide valuable insights into its effects on synaptic plasticity and neuronal excitability.

References

A Head-to-Head Comparison of RPR104632 with Newer NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, N-methyl-D-aspartate (NMDA) receptor antagonists have been a focal point of research for decades. Among these, RPR104632 emerged as a potent antagonist at the glycine site of the NMDA receptor. This guide provides a head-to-head comparison of this compound with newer generations of NMDA receptor antagonists, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Initially, it is critical to clarify that this compound is a selective antagonist of the NMDA receptor, binding to the glycine co-agonist site. This distinguishes it from other classes of antagonists that might target the glutamate binding site or the ion channel pore. The development of newer NMDA receptor antagonists has often focused on achieving subunit selectivity, particularly for the GluN2B subunit, to improve the therapeutic window and reduce side effects associated with non-selective NMDA receptor blockade.

Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the in vitro potency and binding affinity of this compound in comparison to a selection of newer NMDA receptor antagonists. These newer agents, such as Radiprodil and EVT-101, are notable for their selectivity for the GluN2B subunit.

CompoundPrimary TargetBinding Affinity (Ki)Potency (IC50)
This compound Glycine site of NMDA receptor4.9 nM (rat cerebral cortex)55 nM (for inhibition of [3H]TCP binding), 890 nM (inhibition of NMDA-evoked cGMP increase), 4 µM (neuroprotection)
Radiprodil GluN2B subunit of NMDA receptorNot explicitly foundED50 of 2.1 mg/kg in an audiogenic seizure model in mice.
EVT-101 GluN2B subunit of NMDA receptorNot explicitly foundEC50 of 22 ± 8 nmol/L for inhibition of calcium influx.
Memantine NMDA receptor channel poreIC50 of 0.81 µmol/L (neuroprotection, MTT assay) and 0.99 µmol/L (neuroprotection, LDH assay)IC50 values for all NMDA receptor subtypes were between 0.5 and 1 μM in the absence of magnesium.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor binds to GluN2B Glycine Glycine / D-Serine Glycine->NMDA_Receptor binds to GluN1 This compound This compound This compound->NMDA_Receptor blocks Glycine site GluN2B_Antagonist Newer GluN2B Antagonists (e.g., Radiprodil, EVT-101) GluN2B_Antagonist->NMDA_Receptor allosterically inhibits Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx channel opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity excessive influx Neuroprotection_Plasticity Neuroprotection / Synaptic Plasticity Downstream_Signaling->Neuroprotection_Plasticity

Caption: NMDA receptor signaling and antagonist action.

Experimental_Workflow Experimental Workflow for NMDA Receptor Antagonist Characterization cluster_invitro In Vitro Characterization cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (e.g., [3H]MK-801) Ki_determination Determine Ki (Binding Affinity) Binding_Assay->Ki_determination Functional_Assay Functional Assay (e.g., Calcium Influx) IC50_determination Determine IC50/EC50 (Potency) Functional_Assay->IC50_determination Electrophysiology Electrophysiology (Patch-Clamp) Electrophysiology->IC50_determination Selectivity_Profile Assess Subunit Selectivity Ki_determination->Selectivity_Profile IC50_determination->Selectivity_Profile Neuroprotection_Model Neuroprotection Model (e.g., Stroke Model) Selectivity_Profile->Neuroprotection_Model Behavioral_Model Behavioral Model (e.g., Antidepressant Model) Selectivity_Profile->Behavioral_Model

Caption: Workflow for characterizing NMDA antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. For non-competitive antagonists that bind within the ion channel, [3H]MK-801 is a commonly used radioligand.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet containing the cell membranes is resuspended in the assay buffer.

  • Assay Conditions: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound (e.g., this compound or a newer antagonist). The incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Influx Assay

Principle: This functional assay measures the ability of an antagonist to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.

Protocol:

  • Cell Culture and Dye Loading: A suitable cell line expressing NMDA receptors (e.g., HEK293 cells stably expressing specific NMDA receptor subunits or primary cortical neurons) is cultured in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test antagonist for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The NMDA receptor is activated by the addition of agonists (e.g., 100 µM NMDA and 10 µM glycine). The resulting increase in intracellular calcium is measured as a change in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the peak fluorescence signal or the area under the curve in the presence of the compound compared to the control (agonist alone). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Recording

Principle: Whole-cell patch-clamp electrophysiology directly measures the ion flow through NMDA receptor channels in response to agonist application and its modulation by antagonists. This technique provides detailed information on the mechanism of inhibition (e.g., competitive, non-competitive, use-dependent).

Protocol:

  • Cell Preparation: Recordings are made from cultured neurons or cells expressing recombinant NMDA receptors.

  • Recording Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

  • Drug Application: NMDA receptor-mediated currents are evoked by the rapid application of glutamate and glycine. The antagonist is then co-applied with the agonists to measure its inhibitory effect on the current amplitude.

  • Data Analysis: The percentage of inhibition of the NMDA receptor-mediated current is calculated at different antagonist concentrations to determine the IC50 value. The voltage-dependency of the block can also be assessed by measuring inhibition at different holding potentials.

Conclusion

This compound remains a potent glycine-site NMDA receptor antagonist. However, the field has evolved, with a significant focus on developing subunit

On-Target Efficacy of RPR104632: A Comparative Analysis of NMDA Receptor Glycine Site Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RPR104632, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with other compounds targeting the glycine co-agonist site. The on-target effects of these molecules are critical for their potential as neuroprotective agents. This document summarizes key performance data, outlines experimental methodologies for their validation, and visualizes the underlying biological pathways and experimental procedures.

Comparative Analysis of On-Target Effects

This compound demonstrates high-affinity binding to the glycine site of the NMDA receptor, a key characteristic for potent antagonism. To objectively assess its performance, we compare its binding affinity (Ki) and functional inhibition (IC50) with other known glycine site antagonists.

CompoundKi (nM)IC50 (nM)Notes
This compound 4.9[1]55 (inhibition of [3H]TCP binding)[1]; 890 (inhibition of NMDA-evoked cGMP increase)[1]High-affinity, specific antagonist with demonstrated neuroprotective properties in vitro.[1] The (-)-isomer is 500-fold more potent than the (+)-isomer.[1]
GV150526A 12.4 - 17.3Not explicitly stated in the provided results.A potent antagonist at the strychnine-insensitive glycine sites.[2]
ACEA-1021 (Licostinel) Nanomolar affinity (specific value not provided)Not explicitly stated in the provided results.A selective NMDA receptor antagonist with neuroprotective effects in cortical cultures.[3]
L-701,324 Not explicitly stated in the provided results.Not explicitly stated in the provided results.A novel, orally active antagonist at the NMDA receptor glycine site.[4]

Signaling Pathway and Experimental Workflows

To understand the on-target effects of this compound, it is essential to visualize the NMDA receptor signaling pathway and the experimental workflows used to characterize its antagonism.

NMDA Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Glycine Glycine / D-Serine Glycine->NMDAR:gly This compound This compound This compound->NMDAR:gly Neuroprotection Neuroprotection This compound->Neuroprotection Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Channel Opening nNOS nNOS Activation Ca_ion->nNOS Neurotoxicity Excitotoxicity / Neuronal Death Ca_ion->Neurotoxicity NO Nitric Oxide (NO) nNOS->NO sGC sGC Activation NO->sGC cGMP cGMP Increase sGC->cGMP

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical workflow for confirming the on-target effects of a glycine site antagonist like this compound.

Experimental Workflow Binding_Assay Radioligand Binding Assay (e.g., with [3H]DCKA) Ki_Value Determine Ki value Binding_Assay->Ki_Value cGMP_Assay NMDA-evoked cGMP Assay in cerebellar slices IC50_Value Determine IC50 value cGMP_Assay->IC50_Value Toxicity_Assay NMDA-induced Neurotoxicity Assay (e.g., in hippocampal slices) Viability Assess Neuronal Viability Toxicity_Assay->Viability

Caption: Workflow for characterizing a novel NMDA glycine site antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and similar compounds.

Radioligand Binding Assay for the NMDA Glycine Site

This assay determines the binding affinity (Ki) of a test compound to the glycine site of the NMDA receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the glycine binding site by the test compound.

  • Materials:

    • Rat cerebral cortex membranes

    • Radioligand: [3H]5,7-dichlorokynurenic acid ([3H]DCKA)

    • Test compound (e.g., this compound)

    • Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare rat cerebral cortex membranes by homogenization and centrifugation.

    • Incubate the membranes with a fixed concentration of [3H]DCKA and varying concentrations of the test compound.

    • Incubations are typically carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled DCKA or glycine).

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

NMDA-Evoked cGMP Assay

This functional assay measures the ability of a test compound to inhibit the downstream signaling of NMDA receptor activation, specifically the production of cyclic guanosine monophosphate (cGMP).

  • Objective: To determine the functional antagonist potency (IC50) of a test compound by measuring its effect on NMDA-stimulated cGMP levels.

  • Materials:

    • Neonatal rat cerebellar slices

    • Krebs-bicarbonate buffer

    • NMDA

    • Test compound (e.g., this compound)

    • Reagents for cGMP quantification (e.g., radioimmunoassay or ELISA kit)

  • Procedure:

    • Prepare cerebellar slices from neonatal rats.

    • Pre-incubate the slices with the test compound at various concentrations in Krebs-bicarbonate buffer.

    • Stimulate the slices with a fixed concentration of NMDA for a defined period.

    • Terminate the reaction by, for example, heat inactivation or addition of a stop solution.

    • Homogenize the tissue and extract cGMP.

    • Quantify the cGMP levels using a suitable method like radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Plot the percentage of inhibition of the NMDA-evoked cGMP increase against the concentration of the test compound.

    • Determine the IC50 value from the resulting concentration-response curve.

In Vitro Neuroprotection Assay

This assay assesses the ability of a test compound to protect neurons from excitotoxicity induced by excessive NMDA receptor activation.

  • Objective: To evaluate the neuroprotective efficacy of a test compound against NMDA-induced neuronal cell death.

  • Materials:

    • Rat hippocampal slices or primary cortical cell cultures

    • Culture medium

    • NMDA

    • Test compound (e.g., this compound)

    • Reagents for assessing cell viability (e.g., lactate dehydrogenase (LDH) assay kit, propidium iodide, or fluorescein diacetate)

  • Procedure:

    • Prepare hippocampal slices or culture primary cortical neurons.

    • Pre-treat the slices or cultures with the test compound at various concentrations.

    • Expose the cells to a toxic concentration of NMDA for a set duration.

    • After the exposure period, wash the cells and incubate them in fresh medium.

    • Assess neuronal damage or viability after a specified recovery period (e.g., 24 hours).

    • Cell death can be quantified by measuring the release of LDH into the culture medium or by using fluorescent viability dyes.

    • Calculate the percentage of neuroprotection afforded by the test compound at each concentration compared to the NMDA-only control.

    • Determine the EC50 (effective concentration for 50% neuroprotection) from the concentration-response curve.

References

Safety Operating Guide

Proper Disposal Procedures for RPR104632: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for the NMDA Receptor Antagonist RPR104632.

This document provides crucial operational and disposal guidance for this compound, a potent N-Methyl-D-Aspartate (NMDA) receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from safety protocols for structurally similar compounds, such as benzothiadiazine derivatives, to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Given its classification as a potent NMDA receptor antagonist and its chemical structure related to benzothiadiazine derivatives, this compound should be handled with care to minimize exposure. Potential hazards include skin, eye, and respiratory irritation.[1] Neurological effects are also a possibility due to its pharmacological activity.

Personal Protective Equipment (PPE) is mandatory when handling this compound. A summary of required PPE is provided in the table below.

Equipment Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]

  • Ingestion: Seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. All chemical waste must be managed in accordance with federal, state, and local regulations.[2] The following step-by-step protocol should be followed:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be treated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical nature of this compound.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound (NMDA Receptor Antagonist)".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous chemical waste.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe use Use in Ventilated Area (Fume Hood) ppe->use waste_gen Generation of this compound Waste (Unused product, contaminated labware) use->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize storage Store in Designated Secure Area containerize->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Disposal by Licensed Contractor ehs_pickup->final_disposal

Caption: this compound Disposal Workflow

Signaling Pathway Context: NMDA Receptor Antagonism

This compound functions as an antagonist at the NMDA receptor. This receptor is a key component of glutamatergic neurotransmission in the central nervous system. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens an ion channel, allowing the influx of Ca²⁺ and Na⁺, which leads to neuronal excitation. As an antagonist, this compound blocks this action, thereby inhibiting neuronal excitation. This mechanism is relevant to its use in research and drug development, particularly in the context of neurological disorders.

The simplified signaling pathway is depicted below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine / D-Serine glycine->nmda_receptor Binds This compound This compound This compound->nmda_receptor Blocks ion_channel Ion Channel Blocked nmda_receptor->ion_channel Prevents Opening no_calcium_influx No Ca²⁺ Influx ion_channel->no_calcium_influx inhibition Inhibition of Neuronal Excitation no_calcium_influx->inhibition

Caption: NMDA Receptor Antagonism by this compound

References

Essential Safety and Handling Protocols for RPR Carbon Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of diagnostic reagents is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This document provides immediate and essential safety information, operational guidelines, and disposal plans for the RPR Carbon Antigen test kit.

Personal Protective Equipment (PPE)

A risk assessment of the workplace should be conducted to determine the necessity of personal protective equipment.[1][2] The following table summarizes the recommended personal protective equipment when handling the RPR Carbon Antigen test kit.

PPE CategoryRecommended EquipmentDetails
Eye Protection Safety glassesSafety glasses are recommended to protect against potential splashes.[3]
Hand Protection Latex/natural rubber glovesWhile the material of the gloves is not critical as their primary purpose is to protect against the sample material, latex or natural rubber gloves are suggested.[3]
Body Protection Lab coatA lab coat should be worn to protect clothing and skin from potential contamination.[3]
Handling and Storage
  • Handling : The reagents in the RPR Carbon Antigen test kit are derived from human and animal sources and should be handled with care.[3] It is important to avoid inhalation or swallowing of the materials.[3]

  • Storage : Store the kit according to the recommended conditions to maintain product stability.[3]

  • Fire Safety : The reagents are non-flammable, and their use according to the protocol should not pose a fire or explosion hazard.[3] In the event of a fire in the surrounding area, appropriate extinguishing media such as water, foam, carbon dioxide, or dry chemical can be used.[3]

Accidental Release and First Aid Measures

In the case of an accidental release or exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air.[3]
Skin Contact Flush the affected area with water for 15 minutes.[3]
Eye Contact Flush the eyes with water for 15 minutes.[3]
Ingestion If the individual is conscious, wash their mouth out with water and call a physician.[3]
Disposal Plan

Dispose of waste and residues in accordance with local authority requirements.

Visual Guides for Safe Handling

The following diagrams illustrate the logical workflow for personal protective equipment selection and the procedural steps for safely handling the RPR Carbon Antigen test kit.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure assess_task Assess Task and Potential for Exposure select_eye Select Eye Protection (Safety Glasses) assess_task->select_eye Splash Hazard? select_gloves Select Hand Protection (Latex/Rubber Gloves) assess_task->select_gloves Contact Hazard? select_body Select Body Protection (Lab Coat) assess_task->select_body Contamination Hazard? don_ppe Don Selected PPE select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe handle_reagent Handle RPR Carbon Antigen don_ppe->handle_reagent doff_ppe Doff and Dispose of PPE handle_reagent->doff_ppe

Personal Protective Equipment Selection Workflow

Handling_Procedure start Start prep Prepare Work Area (Clean and decontaminate surface) start->prep don_ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) prep->don_ppe handle Handle RPR Carbon Antigen Reagents (Avoid creating aerosols) don_ppe->handle perform_test Perform Diagnostic Test handle->perform_test dispose Dispose of Waste (In appropriate biohazard containers) perform_test->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RPR104632
Reactant of Route 2
RPR104632

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.